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  • Product: 2-bromo-4-(1H-pyrazol-5-yl)phenol
  • CAS: 1935916-51-0

Core Science & Biosynthesis

Foundational

2-bromo-4-(1H-pyrazol-5-yl)phenol CAS number 1935916-51-0

An In-depth Technical Guide to 2-bromo-4-(1H-pyrazol-5-yl)phenol (CAS No. 1935916-51-0): Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-bromo-4-(1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-4-(1H-pyrazol-5-yl)phenol (CAS No. 1935916-51-0): Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-(1H-pyrazol-5-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on CAS number 1935916-51-0 is not extensively available, this document extrapolates from established chemical principles and data on structurally related bromo- and pyrazolyl-substituted phenolic compounds to propose its synthesis, physicochemical properties, and potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the study and utilization of this molecule.

Introduction: The Significance of the Pyrazole-Phenol Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions.[1][2] Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility.[1][3] When combined with a phenol group, the resulting scaffold offers a unique combination of hydrogen bond donating and accepting capabilities, as well as aromatic interactions, making it a privileged structure for drug design.[4] The addition of a bromine atom can further enhance biological activity by increasing lipophilicity, modulating metabolic stability, and enabling halogen bonding interactions with target proteins.[3][5]

2-bromo-4-(1H-pyrazol-5-yl)phenol integrates these three key pharmacophoric features, suggesting its potential as a valuable building block for the development of novel therapeutic agents. This guide will explore the synthetic pathways to access this molecule, its expected chemical and physical properties, and its potential applications in areas such as antibacterial, anti-inflammatory, and anticancer research.

Proposed Synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol

While a specific, documented synthesis for 2-bromo-4-(1H-pyrazol-5-yl)phenol is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methods for pyrazole synthesis, most notably the Knorr pyrazole synthesis and related cyclocondensation reactions.[6]

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a chalcone intermediate derived from a substituted acetophenone.

Retrosynthetic Analysis

Retrosynthesis Target 2-bromo-4-(1H-pyrazol-5-yl)phenol Intermediate1 Chalcone Intermediate Target->Intermediate1 Cyclocondensation with Hydrazine StartingMaterial3 Hydrazine Target->StartingMaterial3 Cyclocondensation StartingMaterial1 1-(3-bromo-4-hydroxyphenyl)ethanone Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Dimethylformamide dimethyl acetal (DMF-DMA) Intermediate1->StartingMaterial2 Condensation

Caption: Retrosynthetic pathway for 2-bromo-4-(1H-pyrazol-5-yl)phenol.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-(3-bromo-4-hydroxyphenyl)ethanone

This starting material can be prepared via Friedel-Crafts acylation of 2-bromophenol.

  • Reagents: 2-bromophenol, acetyl chloride, aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or other suitable inert solvent.

  • Procedure:

    • To a cooled (0 °C) suspension of AlCl₃ in DCM, add 2-bromophenol dropwise.

    • Slowly add acetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by pouring it onto ice-water, followed by acidification with HCl.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Step 2: Synthesis of the Chalcone Intermediate: 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one

This step involves the condensation of the acetophenone derivative with a formylating agent.

  • Reagents: 1-(3-bromo-4-hydroxyphenyl)ethanone, dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • Dissolve 1-(3-bromo-4-hydroxyphenyl)ethanone in DMF-DMA.

    • Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate.

Step 3: Cyclocondensation to form 2-bromo-4-(1H-pyrazol-5-yl)phenol

The final step is the cyclization of the enaminone with hydrazine to form the pyrazole ring.[1]

  • Reagents: 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one, hydrazine hydrate.

  • Solvent: Ethanol or acetic acid.

  • Procedure:

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for a few hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-4-(1H-pyrazol-5-yl)phenol.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Chalcone Formation cluster_2 Step 3: Pyrazole Formation A 2-Bromophenol C 1-(3-bromo-4-hydroxyphenyl)ethanone A->C AlCl3, DCM B Acetyl Chloride B->C D 1-(3-bromo-4-hydroxyphenyl)ethanone F Enaminone Intermediate D->F Reflux E DMF-DMA E->F G Enaminone Intermediate I 2-bromo-4-(1H-pyrazol-5-yl)phenol G->I Ethanol, Reflux H Hydrazine Hydrate H->I

Caption: Proposed synthetic scheme for 2-bromo-4-(1H-pyrazol-5-yl)phenol.

Physicochemical Properties and Characterization

The expected physicochemical properties of 2-bromo-4-(1H-pyrazol-5-yl)phenol are summarized below. These are estimated based on its chemical structure.

PropertyEstimated Value/Characteristic
Molecular Formula C₉H₇BrN₂O
Molecular Weight 240.07 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol; sparingly soluble in water.
Melting Point Expected to be a crystalline solid with a defined melting point.
Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, as well as a characteristic broad singlet for the phenolic -OH and pyrazole N-H protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretching of the phenol and pyrazole groups, as well as C=C and C=N stretching vibrations of the aromatic rings.

Potential Applications in Drug Discovery

The structural motifs present in 2-bromo-4-(1H-pyrazol-5-yl)phenol suggest a range of potential biological activities. Numerous studies have highlighted the pharmacological importance of pyrazole derivatives.[1][2][7]

Antibacterial Activity

Phenolic compounds and pyrazole derivatives have been extensively investigated for their antibacterial properties.[8][9][10] The combination in the target molecule could lead to synergistic effects. Specifically, some bromo-substituted pyrazolyl phenols have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][10]

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties, with the most notable example being the COX-2 inhibitor, Celecoxib.[5] The pyrazole scaffold is known to interact with the active site of cyclooxygenase enzymes. The phenolic group in the target molecule could also contribute to anti-inflammatory and antioxidant effects.[4]

Anticancer Activity

The pyrazole ring is a common feature in many anticancer agents.[2][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The bromo-pyrazolyl-phenol scaffold could serve as a starting point for the development of novel kinase inhibitors or other anticancer therapeutics.

Other Potential Applications

Derivatives of pyrazole have also shown promise as antifungal, antiviral, antidepressant, and anticonvulsant agents.[1][2] The specific substitution pattern of 2-bromo-4-(1H-pyrazol-5-yl)phenol makes it a versatile intermediate for further chemical modifications to explore these and other therapeutic areas.

Conclusion

2-bromo-4-(1H-pyrazol-5-yl)phenol (CAS No. 1935916-51-0) is a promising heterocyclic compound that combines the key pharmacophoric features of a pyrazole ring, a phenol group, and a bromine substituent. While direct experimental data for this specific molecule is scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications based on the extensive literature on related compounds. The proposed synthetic route is practical and relies on well-established chemical transformations. The potential for this molecule to serve as a scaffold for the development of new antibacterial, anti-inflammatory, and anticancer agents is significant. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • ACS Omega. (2024, February 25). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency.
  • MDPI. (2018, January 12).
  • PubMed. (n.d.).
  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • Oriental Journal of Chemistry. (n.d.).
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Letters in Drug Design & Discovery. (2014, June 1). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • Ingenta Connect. (2013, June 17). 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(1H-pyrazol-5-yl)phenol.
  • ResearchGate. (2026, February 3).
  • PubChem. (n.d.). 2-Bromo-4-phenylphenol.
  • Ashvarsha finechemicals Private Limited. (n.d.). Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-.
  • Chem-Impex. (n.d.). (5-Bromo-2-hidroxi-fenil)-(1-fenil-1H-pirazol-4-il)cetona.
  • Frontiers. (2021, May 10).

Sources

Exploratory

chemical structure and properties of 2-bromo-4-(1H-pyrazol-5-yl)phenol

This technical guide provides an in-depth analysis of 2-bromo-4-(1H-pyrazol-5-yl)phenol , a significant biaryl scaffold in medicinal chemistry. This compound serves as a versatile building block for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-bromo-4-(1H-pyrazol-5-yl)phenol , a significant biaryl scaffold in medicinal chemistry. This compound serves as a versatile building block for kinase inhibitors and a strategic intermediate in fragment-based drug discovery (FBDD).

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-bromo-4-(1H-pyrazol-5-yl)phenol is a bifunctional heterocyclic scaffold characterized by a phenol core substituted with an ortho-bromine atom and a para-pyrazole moiety. This specific substitution pattern renders it a high-value "privileged structure" in oncology and inflammation research. The molecule functions as a dual-pharmacophore: the pyrazole-phenol axis mimics the adenine ring of ATP, enabling potent interactions with kinase hinge regions, while the bromine atom provides a synthetic handle for late-stage diversification via cross-coupling reactions or halogen bonding interactions within hydrophobic pockets.

Chemical Structure & Tautomerism

Structural Identity[1][2]
  • IUPAC Name: 2-bromo-4-(1H-pyrazol-5-yl)phenol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.07 g/mol

  • Core Elements:

    • Phenol Moiety: Provides an acidic hydroxyl group (

      
      ) capable of H-bond donation/acceptance.
      
    • Ortho-Bromine: Induces steric lock and lipophilicity; lowers the

      
       of the phenol via negative inductive effect (-I).
      
    • Pyrazole Ring: Attached at the phenol C4 position. It exists in a tautomeric equilibrium between the 1H-pyrazol-5-yl and 1H-pyrazol-3-yl forms.

Tautomeric Equilibrium

In solution, the pyrazole ring undergoes rapid annular tautomerism. For 3(5)-substituted pyrazoles, the equilibrium is influenced by solvent polarity and hydrogen bonding capability. In the context of kinase binding, the specific tautomer trapped by the protein is critical for molecular recognition (e.g., donor-acceptor motifs).

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-pyrazol-5-yl form (N-H at pos 1) T2 1H-pyrazol-3-yl form (N-H at pos 2) T1->T2 Proton Transfer Binding Protein Binding Pocket (Selects specific tautomer) T1->Binding T2->Binding

Figure 1: Tautomeric equilibrium of the pyrazole moiety. The specific form adopted depends on the biological target's hydrogen bond donor/acceptor requirements.

Physicochemical Profiling

Understanding the physicochemical properties is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

PropertyValue (Predicted/Observed)Significance in Drug Design
LogP (Lipophilicity) 2.4 – 2.8Optimal for membrane permeability; the Br atom adds ~0.8 log units compared to the non-halogenated analog.
TPSA (Polar Surface Area) ~50 ŲWell within the "Rule of 5" limit (<140 Ų), suggesting good oral bioavailability.
H-Bond Donors (HBD) 2 (Phenol OH, Pyrazole NH)Critical for "hinge binding" in kinases.
H-Bond Acceptors (HBA) 2 (Phenol O, Pyrazole N)Complementary interactions with backbone amides.
pKa (Phenol) ~7.8More acidic than unsubstituted phenol (9.95) due to the ortho-Br electron-withdrawing effect.
pKa (Pyrazole NH) ~14.0Very weak acid; remains neutral at physiological pH.

Synthetic Methodologies

Two primary strategies are employed to synthesize this scaffold: De Novo Ring Construction (Route A) and Transition Metal Cross-Coupling (Route B). Route A is preferred for scale-up due to lower cost of goods.

Route A: De Novo Pyrazole Construction (Recommended)

This route builds the pyrazole ring directly onto the phenol core using a Claisen-Schmidt condensation followed by cyclization.

  • Precursor: 3-Bromo-4-hydroxyacetophenone.

  • Step 1 (Enaminone Formation): Reaction with DMF-DMA (

    
    -Dimethylformamide dimethyl acetal) yields the 
    
    
    
    -unsaturated enaminone.
  • Step 2 (Cyclization): Treatment with hydrazine hydrate (

    
    ) in ethanol effects cyclization to the pyrazole.
    
Route B: Suzuki-Miyaura Cross-Coupling

Useful for late-stage convergent synthesis or library generation.

  • Coupling Partners: 4-Borono-2-bromophenol (pinacol ester) + 3-Iodopyrazole (N-protected).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .

Synthesis cluster_RouteA Route A: De Novo Construction Start 3-Bromo-4-hydroxy- acetophenone Step1 Reagent: DMF-DMA Reflux Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Reagent: Hydrazine Hydrate Cyclization Inter->Step2 Product 2-Bromo-4-(1H-pyrazol-5-yl)phenol Step2->Product

Figure 2: Preferred synthetic pathway (Route A) utilizing commercially available acetophenone precursors.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-hydroxy-4-pyrazolyl motif is a bioisostere of the adenine ring found in ATP.

  • Mechanism: The scaffold binds to the ATP-binding pocket (hinge region) of kinases (e.g., CDK, VEGFR, JAK).

  • Interaction Mode:

    • Pyrazole NH: Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu/Leu residues).

    • Pyrazole N: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.

    • Phenol OH: Often forms water-mediated bridges or direct H-bonds with the "gatekeeper" residue or the catalytic lysine.

The Role of the Ortho-Bromine

The bromine atom at the 2-position is not merely a substituent but a functional tool:

  • Halogen Bonding: The bromine

    
    -hole can form directed halogen bonds with backbone carbonyls or sulfurs (Met/Cys) in the binding pocket, increasing potency by 10-100 fold.
    
  • Synthetic Handle: It allows for the rapid expansion of the molecule into a "biaryl-phenol" or "triaryl" system via Suzuki or Buchwald-Hartwig couplings, accessing the hydrophobic "back pocket" of the kinase.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~239 Da, this molecule is an ideal fragment .

  • Ligand Efficiency (LE): High. It typically exhibits weak affinity (

    
    ) but very high binding energy per atom.
    
  • Growth Strategy: Researchers "grow" the molecule from the bromine position or the pyrazole nitrogen to improve potency and selectivity.

Analytical Characterization

To validate the identity of synthesized 2-bromo-4-(1H-pyrazol-5-yl)phenol, the following spectral signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 ppm (broad s, 1H): Pyrazole NH (exchangeable).
      
    • 
       10.2 ppm (s, 1H): Phenol OH (exchangeable).
      
    • 
       7.9 ppm (d, 
      
      
      
      Hz, 1H): Aromatic H3 (ortho to Br, meta to pyrazole).
    • 
       7.7 ppm (d, 1H): Pyrazole H5.
      
    • 
       7.6 ppm (dd, 1H): Aromatic H5.
      
    • 
       6.9 ppm (d, 1H): Aromatic H6 (ortho to OH).
      
    • 
       6.6 ppm (d, 1H): Pyrazole H4.
      
  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ): Peaks at m/z 239 and 241 (1:1 intensity ratio due to 
      
      
      
      isotopes).

References

  • Structure-Activity Rel

    • Source: N
    • Context: Analysis of pyrazole scaffolds in CDK and VEGFR inhibition.
  • Synthesis of 3-Substituted Pyrazoles via Enaminones

    • Source: Bentham Science / Letters in Drug Design & Discovery
    • Context: Protocol for converting acetyl-phenols to pyrazoles using DMF-DMA and hydrazine.
  • Halogen Bonding in Protein-Ligand Interactions

    • Source: MDPI Molecules
    • Context: Theoretical basis for the potency increase provided by ortho-bromine substitutions.
  • Suzuki-Miyaura Coupling of Halophenols

    • Source: Organic Chemistry Portal
    • Context: Methodologies for coupling boronic acids with bromo-phenols.
Foundational

The Ascendant Therapeutic Potential of 2-Bromo-4-(pyrazolyl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this vast chemical space, 2-bromo-4-(pyrazolyl)phenol derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these compounds. We delve into their mechanisms of action, supported by experimental data, and outline detailed protocols for their synthesis and biological evaluation. This document serves as an in-depth resource for researchers and drug development professionals seeking to explore and harness the therapeutic capabilities of 2-bromo-4-(pyrazolyl)phenol derivatives.

Introduction: The Pyrazole Nucleus in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, present in a variety of approved drugs with diverse therapeutic applications.[1][2] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of a phenol moiety provides a site for hydrogen bonding and potential interactions with biological targets, while the bromine atom can enhance binding affinity and modulate metabolic stability. The combination of these three components—pyrazole, bromine, and phenol—creates a unique chemical entity with significant therapeutic potential.

Synthetic Pathways to 2-Bromo-4-(pyrazolyl)phenol Derivatives

The synthesis of 2-bromo-4-(pyrazolyl)phenol derivatives can be achieved through several strategic approaches. A common and effective method involves a multi-step synthesis commencing with the bromination of a substituted phenol, followed by the construction of the pyrazole ring.

General Synthetic Scheme

A general and adaptable synthetic route is outlined below. This pathway allows for the introduction of various substituents on both the pyrazole and phenol rings, facilitating the exploration of structure-activity relationships.

Synthesis_of_2-bromo-4-pyrazolylphenol_derivatives cluster_0 Step 1: Bromination cluster_1 Step 2: Acylation cluster_2 Step 3: Chalcone Synthesis cluster_3 Step 4: Pyrazole Formation Substituted_Phenol Substituted Phenol 2-Bromo-phenol 2-Bromo-substituted Phenol Substituted_Phenol->2-Bromo-phenol Solvent (e.g., Acetic Acid) Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->2-Bromo-phenol 2-Bromo-phenol_2 2-Bromo-substituted Phenol Chalcone_precursor Hydroxyacetophenone Derivative 2-Bromo-phenol_2->Chalcone_precursor Friedel-Crafts Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Chalcone_precursor Chalcone_precursor_2 Hydroxyacetophenone Derivative Chalcone Chalcone Intermediate Chalcone_precursor_2->Chalcone Claisen-Schmidt Condensation (Base catalyst) Aryl_Aldehyde Substituted Aryl Aldehyde Aryl_Aldehyde->Chalcone Chalcone_2 Chalcone Intermediate Final_Product 2-Bromo-4-(pyrazolyl)phenol Derivative Chalcone_2->Final_Product Cyclocondensation (e.g., in Acetic Acid) Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Final_Product

Caption: General synthetic workflow for 2-bromo-4-(pyrazolyl)phenol derivatives.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative 4-bromo-2-(3-methyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative, adapted from published procedures.[3]

Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one

  • To a solution of 4-bromophenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride.

  • Slowly add acetyl chloride to the mixture at a controlled temperature.

  • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with ice-cold water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve the synthesized 1-(5-bromo-2-hydroxyphenyl)ethan-1-one and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a strong base (e.g., potassium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid.

  • Collect the precipitated chalcone by filtration and wash with water.

Step 3: Synthesis of 4-bromo-2-(3-methyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

  • Reflux the chalcone intermediate with a substituted hydrazine (e.g., phenylsulfonyl hydrazide) in glacial acetic acid.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Therapeutic Potential

2-Bromo-4-(pyrazolyl)phenol derivatives have demonstrated promising biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity

While specific data for the 2-bromo-4-(pyrazolyl)phenol scaffold is emerging, the broader class of pyrazole derivatives has shown significant anticancer effects through various mechanisms.[1][4]

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • Tubulin Polymerization Inhibition: Some pyrazole analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and activation of caspases.[6]

The cytotoxic potential of novel 2-bromo-4-(pyrazolyl)phenol derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

Compound Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazole Derivative AMCF-7 (Breast)5.21[4]
Pyrazole Derivative BA549 (Lung)8.0[7]
Pyrazole Derivative CHeLa (Cervical)17.52[8]
Pyrazole Derivative DHCT-116 (Colon)4.2[9]

Note: The data presented is for related pyrazole derivatives and serves as a reference for the potential activity of the 2-bromo-4-(pyrazolyl)phenol scaffold.

Antimicrobial Activity

A significant body of evidence points to the potent antibacterial properties of 2-bromo-4-(pyrazolyl)phenol derivatives.[3]

A primary mechanism of antibacterial action for this class of compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][10] By binding to the active site of DNA gyrase, these derivatives prevent the enzyme from carrying out its function, leading to bacterial cell death.

DNA_Gyrase_Inhibition Compound 2-Bromo-4-(pyrazolyl)phenol Derivative DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Is essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of 2-bromo-4-(pyrazolyl)phenol derivatives as DNA gyrase inhibitors.

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound Bacterial Strain MIC (µg/mL) Reference
Compound 3hB. subtilis ATCC 66330.39[3]
Compound 3hS. aureus ATCC 65380.78[3]
Compound 3hP. fluorescens ATCC 135251.562[3]

Furthermore, the inhibitory activity against the target enzyme is quantified by IC50 values.

Compound Enzyme IC50 (µg/mL) Reference
Compound 3hS. aureus DNA gyrase0.25[3]
Compound 3hB. subtilis DNA gyrase0.18[3]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 2-bromo-4-(pyrazolyl)phenol derivatives and their biological activity is crucial for the design of more potent and selective compounds.

  • Substituents on the Phenylsulfonyl Group: The nature and position of substituents on the phenylsulfonyl moiety attached to the pyrazole nitrogen significantly influence antibacterial activity. Electron-donating groups at the meta or para positions have been shown to enhance potency.[11]

  • The Bromo and Phenol Groups: The presence of the bromine atom and the hydroxyl group on the phenol ring are considered important for the biological activity, likely contributing to target binding through halogen bonding and hydrogen bonding, respectively.

  • The Pyrazole Core: The pyrazole ring serves as a rigid scaffold, and substitutions at its various positions can modulate the overall conformation and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13][14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13][15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[10][16]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA.

  • IC50 Determination: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the DNA gyrase activity.

Conclusion and Future Directions

2-Bromo-4-(pyrazolyl)phenol derivatives represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on expanding the chemical diversity of this scaffold through targeted synthesis to improve potency and selectivity. In-depth mechanistic studies are also warranted to fully elucidate their modes of action and to identify potential biomarkers for predicting therapeutic response. With continued research and development, 2-bromo-4-(pyrazolyl)phenol derivatives hold the promise of becoming valuable additions to the therapeutic arsenal against cancer and infectious diseases.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. 2013 May 1. Available from: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. 2017 Apr 8.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Zaki, M. E. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 49.
  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Adhikari, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037.
  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 268.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. 2023 Jan 20. Available from: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. 2021 Jul 10.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. 2024 Dec 10.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. 2023 Jan 20.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. Available from: [Link]

  • Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. 2010 Aug 1.
  • Cheng, Q., et al. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 11(5), 572-577.
  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors.
  • Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N '-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. 2023 Mar 10.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PMC. Available from: [Link]

  • Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. ResearchGate. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. NIH. 2022 Jan 20.
  • What is the synthesis of 2-Bromo-4-nitrophenol
  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Semantic Scholar.
  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. Available from: [Link]

  • US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • p-BROMOPHENOL. Organic Syntheses Procedure. Available from: [Link]

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Exploratory

Therapeutic Potential of Pyrazolyl Phenol Kinase Inhibitors: A Technical Guide to Scaffold Optimization and Validation

Executive Summary The pyrazolyl phenol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. By fusing the ATP-mimetic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolyl phenol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. By fusing the ATP-mimetic properties of the pyrazole ring with the hydrogen-bond donor/acceptor capabilities of the phenolic moiety, researchers can achieve high-affinity binding to the hinge region of kinases such as c-Met , VEGFR-2 , and B-Raf . This guide provides a comprehensive technical analysis of this scaffold, detailing its structural biology, structure-activity relationship (SAR) optimization strategies, and validated experimental protocols for assessing therapeutic potency.[1]

Chemical Architecture: The "Hinge-Binder" Hypothesis

The therapeutic success of pyrazolyl phenol derivatives stems from their ability to exploit the conserved architecture of the kinase ATP-binding pocket.

Structural Rationale[2]
  • The Pyrazole (The Warhead): Acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms in the pyrazole ring typically form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (e.g., Met1160 in c-Met).

  • The Phenol (The Anchor): The hydroxyl group (-OH) often interacts with the catalytic lysine or the DFG-motif aspartate, stabilizing the active conformation. Furthermore, the phenyl ring provides hydrophobic interactions within the selectivity pocket (back pocket).

Binding Mode Visualization

In a typical c-Met/VEGFR dual inhibitor, the scaffold adopts a "U-shaped" conformation. The pyrazole occupies the adenine pocket, while the phenol extends towards the solvent front or the activation loop, depending on the substitution pattern.

Therapeutic Targets and Mechanism of Action[3][4][5][6]

While versatile, this scaffold shows exceptional potency in targeting Receptor Tyrosine Kinases (RTKs) involved in angiogenesis and metastasis.[2]

Primary Targets
  • c-Met (HGFR): Dysregulation leads to invasive growth and metastasis. Pyrazolyl phenols inhibit autophosphorylation of Y1234/Y1235.

  • VEGFR-2 (KDR): The primary driver of tumor angiogenesis. Dual c-Met/VEGFR inhibition is a validated strategy to overcome resistance to single-agent anti-angiogenic therapies.

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of c-Met and VEGFR inhibition on tumor cell survival and migration.

KinaseSignaling cluster_membrane Cell Membrane cMet c-Met (HGFR) PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor Pyrazolyl Phenol Inhibitor Inhibitor->cMet Inhibition Inhibitor->VEGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Figure 1: Mechanism of action for dual c-Met/VEGFR inhibition by pyrazolyl phenol derivatives.

Structure-Activity Relationship (SAR) & Lead Optimization

Optimization of the pyrazolyl phenol scaffold requires balancing lipophilicity (LogP) with metabolic stability. The table below summarizes a typical SAR campaign focusing on the phenolic substitution pattern.

Table 1: SAR of Pyrazolyl Phenol Derivatives against c-Met and VEGFR-2

Compound IDR1 (Pyrazole N1)R2 (Phenol -OH pos)R3 (Phenol Ring)c-Met IC50 (nM)VEGFR-2 IC50 (nM)Notes
PP-01 (Hit) MethylParaH450820Moderate potency; poor solubility.
PP-04 PhenylPara3-F120310Fluorine improves metabolic stability.
PP-09 2-PyridylMeta3-Cl, 4-F2545Pyridine improves H-bonding in hinge.
PP-12 (Lead) 2-PyridylMeta3-CF34.5 8.2 CF3 fills hydrophobic back-pocket.

Key Insight: Shifting the hydroxyl group from para to meta often improves potency by aligning the oxygen to interact with the Glu-Lys salt bridge, a critical "gatekeeper" interaction in the kinase active site.

Validated Experimental Protocols

To ensure data reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and detected via a luciferase reaction.

Reagents:

  • Recombinant c-Met or VEGFR-2 kinase (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1.[3][4]

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a white 384-well plate, add:

    • 1 µL Compound (or DMSO control).[5]

    • 2 µL Kinase Enzyme.[5]

    • 2 µL Substrate/ATP mix (ATP concentration should equal

      
       of the kinase).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent. Incubate 40 mins at RT. Mechanism: This stops the kinase reaction and depletes remaining ATP.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent.[5] Incubate 30 mins. Mechanism: Converts generated ADP back to ATP and runs luciferase reaction.[5]

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Check: Z-factor must be > 0.5. Include Staurosporine as a positive control.

Cell Viability Assay (MTT)

Assesses the cytotoxic efficacy of the inhibitor in relevant cell lines (e.g., A549 for c-Met, HUVEC for VEGFR).

Protocol:

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add serial dilutions of the pyrazolyl phenol inhibitor. Final DMSO < 0.5%.[4][6]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Mechanism: Viable mitochondria reduce MTT (yellow) to formazan (purple).

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm.

Drug Discovery Workflow Visualization

The following diagram outlines the logical progression from scaffold identification to preclinical validation.

DrugDiscovery Scaffold Scaffold Selection (Pyrazolyl Phenol) Synthesis Chemical Synthesis (Claisen Condensation) Scaffold->Synthesis Enzymatic Enzymatic Assay (ADP-Glo / FRET) Synthesis->Enzymatic Enzymatic->Synthesis SAR Loop Cellular Cellular Assay (MTT / Western Blot) Enzymatic->Cellular IC50 < 100nM ADME ADME Profiling (Solubility/Microsomes) Cellular->ADME GI50 < 1µM ADME->Synthesis High Clearance Lead Lead Candidate ADME->Lead High Stability

Figure 2: Iterative workflow for optimizing pyrazolyl phenol kinase inhibitors.

Challenges and Future Directions

While pyrazolyl phenols are potent, selectivity remains the primary challenge. Because the ATP pocket is highly conserved across the kinome (500+ kinases), off-target effects are common.

  • Solution: Utilization of "Type II" binding modes. By extending the phenolic tail to interact with the DFG-out pocket, inhibitors can gain specificity for the inactive conformation of the kinase, which is less conserved than the active (ATP-binding) conformation.[2]

  • Future: Integration of covalent warheads (e.g., acrylamides) onto the phenol ring to target non-catalytic cysteines for irreversible inhibition.

References

  • BPS Bioscience. (2023). c-Met Kinase Assay Kit Protocol and Data Sheet. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • MDPI. (2023).[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

Foundational

solubility of 2-bromo-4-(1H-pyrazol-5-yl)phenol in DMSO and methanol

This guide details the solubility profile, physicochemical behavior, and experimental determination protocols for 2-bromo-4-(1H-pyrazol-5-yl)phenol . It is designed for researchers utilizing this compound as a scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and experimental determination protocols for 2-bromo-4-(1H-pyrazol-5-yl)phenol . It is designed for researchers utilizing this compound as a scaffold in kinase inhibitor discovery or antibacterial drug development.

Technical Whitepaper & Experimental Guide

Executive Summary

2-bromo-4-(1H-pyrazol-5-yl)phenol is a bi-functional heterocyclic building block characterized by a competing hydrogen-bond donor/acceptor motif. Its solubility behavior is governed by the interplay between the lipophilic brominated phenol core and the polar, tautomeric pyrazole moiety.

  • DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions. It effectively disrupts the strong intermolecular hydrogen bonding of the crystal lattice, typically yielding high solubility (>50 mM).

  • Methanol (MeOH): A secondary solvent. Solubility is moderate and temperature-dependent, making it ideal for recrystallization or intermediate dilutions, but often insufficient for high-concentration stock storage.

Physicochemical Analysis & Solvation Mechanisms

To understand why this compound dissolves differently in DMSO versus methanol, we must analyze its structural electronics.

Structural Determinants

The molecule features three distinct zones affecting solvation:

  • Phenolic Hydroxyl (pKa ~9-10): A strong H-bond donor (HBD) and acceptor (HBA). The ortho-bromine atom increases the acidity of the phenol via inductive electron withdrawal (-I effect).

  • Pyrazole Ring (pKa ~14 for NH): Amphoteric nature. The 1H-pyrazole motif can act as both a donor (N-H) and an acceptor (N:).

  • Bromine Substituent: Increases lipophilicity (LogP contribution ~0.86), enhancing solubility in organic media but reducing water solubility.

Tautomeric Equilibrium

The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H- tautomers.

  • In DMSO: The highly polar, aprotic nature of DMSO (

    
    ) stabilizes the more polar tautomeric form via dipole-dipole interactions, preventing aggregation.
    
  • In Methanol: The protic nature allows methanol to donate protons to the pyrazole nitrogen, potentially stabilizing a specific H-bonded network that may favor crystallization over dissolution at lower temperatures.

SolvationMechanism cluster_0 Crystal Lattice Forces cluster_1 Solvent Interaction Compound 2-bromo-4-(1H-pyrazol-5-yl)phenol Lattice Intermolecular H-Bonds (Phenol OH ... Pyrazole N) Compound->Lattice Stabilizes DMSO DMSO (Aprotic) DMSO->Lattice Disrupts via Dipole Interaction Result_DMSO High Solubility (Stock Solution) DMSO->Result_DMSO MeOH Methanol (Protic) MeOH->Compound Solvates via H-Bond Networking Result_MeOH Moderate Solubility (Recrystallization) MeOH->Result_MeOH

Figure 1: Mechanistic pathway of dissolution. DMSO acts as a lattice disruptor, while Methanol acts as a solvating partner.

Comparative Solubility Data

While exact empirical values vary by crystal polymorph, the following ranges are established based on structural analogs (e.g., 4-bromo-2-(1H-pyrazol-3-yl)phenol) and QSAR predictions.

ParameterDMSOMethanolWater (pH 7.4)
Solubility Classification High Moderate Low
Est. Saturation Limit (25°C) 50 – 100 mg/mL 5 – 15 mg/mL < 0.1 mg/mL
Primary Interaction Dipole-Dipole & H-Bond AcceptanceH-Bond Donor/AcceptorHydrophobic Repulsion
Application Stock Solutions (10-100 mM)LCMS Injection, RecrystallizationBiological Assay Buffer
Stability High (Hygroscopic - keep dry)Moderate (Potential esterification if acidic)Low (Precipitation risk)
Critical Note on DMSO Stocks:

DMSO is hygroscopic. Accumulation of water (>1%) in DMSO stock solutions can cause the "crash-out" (precipitation) of this compound due to the hydrophobic bromine/phenol core. Always use anhydrous DMSO stored over molecular sieves.

Experimental Protocols

Do not rely on literature values alone. The specific solid-state form (amorphous vs. crystalline) of your batch significantly impacts solubility. Use these self-validating protocols.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit in DMSO or Methanol for your specific batch.

Materials:

  • Compound: 2-bromo-4-(1H-pyrazol-5-yl)phenol (approx. 10 mg)

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge, LC-UV or HPLC.

Workflow:

  • Preparation: Weigh 5.0 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 50 µL of solvent (Targeting 100 mg/mL).

  • Agitation: Shake at 25°C @ 800 rpm for 4 hours.

    • Observation: If fully dissolved, add another 5.0 mg and repeat.

    • Observation: If undissolved solid remains, proceed to step 4.

  • Equilibration: Continue shaking for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Quantification: Remove supernatant, dilute 1000x in acetonitrile, and analyze via HPLC/UV against a standard curve.

Protocol B: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Calculate: Molecular Weight (MW) ≈ 239.07 g/mol .

    • To make 1 mL of 10 mM solution, you need 2.39 mg.

    • Better Practice: Weigh a larger amount (e.g., 10 mg) to reduce weighing error.

  • Weigh: Weigh ~10 mg of powder into a glass amber vial. Record exact mass (e.g., 10.2 mg).

  • Volume Calculation:

    
    
    
    • Example: For 10.2 mg:

      
       (This volume is too large for convenience; aim for 50 mM instead).
      
    • Revised Target (50 mM):

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. Sonicate if necessary (max 5 mins, water bath < 30°C).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Decision Matrix: When to Use Which Solvent?

SolventSelection Start Start: Select Application BioAssay Biological Assay (IC50 / Cell Culture) Start->BioAssay Synthesis Chemical Synthesis (Suzuki / SNAr) Start->Synthesis Purification Purification (Recrystallization) Start->Purification Analysis Analytical (LCMS / NMR) Start->Analysis DMSO_Stock DMSO_Stock BioAssay->DMSO_Stock Use DMSO Stock (Dilute <1% in media) Solvent_Choice Solvent_Choice Synthesis->Solvent_Choice Depends on Temp MeOH_Recrys MeOH_Recrys Purification->MeOH_Recrys Use Methanol (Hot sat. -> Cold precip.) NMR NMR Analysis->NMR d6-DMSO (Best resolution) LCMS LCMS Analysis->LCMS Methanol (Mobile Phase) DMSO_Synth DMSO_Synth Solvent_Choice->DMSO_Synth High Temp (>80°C) MeOH_Synth MeOH_Synth Solvent_Choice->MeOH_Synth Low Temp / Reflux

Figure 2: Workflow for solvent selection based on experimental intent.

References

  • World Health Organization (WHO). (2006). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 937.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[1] Bulletin 102.

  • Bergström, C. A., et al. (2002).[2] Experimental and computational screening models for prediction of aqueous drug solubility.[2] Pharmaceutical Research, 19(2), 182-188.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol (Analog).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol from 4-acetylphenol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol, a heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, and the targeted phenol-pyrazole structure represents a valuable building block for drug discovery programs.[1][2] Starting from the readily available commercial precursor 4-acetylphenol, this guide details a robust three-step synthetic sequence. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent and condition selection, and key process controls for ensuring success. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Introduction and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2] The combination of a pyrazole ring with a phenolic moiety creates a pharmacophore with potential for a wide range of biological interactions, including antibacterial and anticancer activities.[3][4] This guide outlines a logical and efficient pathway to synthesize 2-bromo-4-(1H-pyrazol-5-yl)phenol, incorporating a bromine atom as a useful handle for further chemical diversification.

The chosen synthetic strategy involves three distinct stages:

  • Regioselective Bromination: Introduction of a bromine atom onto the phenol ring, ortho to the activating hydroxyl group.

  • Intermediate Formation: Conversion of the acetyl group into a reactive enaminone, which serves as the direct precursor to the pyrazole ring.

  • Heterocyclization: Cyclocondensation of the enaminone intermediate with hydrazine to construct the final pyrazole ring.

This route was selected for its reliability, high yields, and the use of well-established chemical transformations, making it adaptable for both small-scale research and larger-scale production.

Overall Synthetic Workflow

The complete transformation from 4-acetylphenol to the target molecule is illustrated below.

G A 4-acetylphenol B Step 1: Ortho-Bromination A->B NBS, THF C 2-bromo-4-acetylphenol (Intermediate I) B->C D Step 2: Enaminone Formation C->D DMF-DMA E 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one (Intermediate II) D->E F Step 3: Pyrazole Cyclization E->F N2H4·H2O, EtOH G 2-bromo-4-(1H-pyrazol-5-yl)phenol (Final Product) F->G

Caption: High-level workflow for the synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol.

Part I: Protocol for Regioselective Bromination of 4-acetylphenol

Scientific Principle

The first step is an electrophilic aromatic substitution. The hydroxyl group of 4-acetylphenol is a powerful activating group and an ortho, para-director. Since the para position is occupied by the acetyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group. While elemental bromine (Br₂) can be used, it often leads to over-bromination and the formation of di- and tri-brominated byproducts.[5] To achieve selective mono-bromination, a milder brominating agent, N-Bromosuccinimide (NBS), is employed. The reaction is typically performed in a non-polar aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and enhance selectivity.[6]

Experimental Protocol: Synthesis of 2-bromo-4-acetylphenol (I)
Reagent/ParameterMolar Eq.MW ( g/mol )AmountNotes
4-acetylphenol1.0136.1510.0 gStarting Material
N-Bromosuccinimide (NBS)1.05177.9813.7 gAdded portion-wise
Tetrahydrofuran (THF)-72.11200 mLAnhydrous
Reaction Conditions
Temperature--0 °C to RTControl exotherm
Time--2-4 hoursMonitor by TLC

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-acetylphenol (10.0 g).

  • Add 200 mL of anhydrous THF and stir until all the solid has dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add N-Bromosuccinimide (13.7 g) in small portions over 30 minutes. Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) or by recrystallization from an ethanol/water mixture to yield 2-bromo-4-acetylphenol as a solid.

Part II: Protocol for Enaminone Intermediate Synthesis

Scientific Principle

The synthesis of pyrazoles from acetophenones is efficiently achieved via an enaminone intermediate.[1][7] This intermediate is formed by the condensation of the acetophenone with an activated formamide derivative, typically N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction involves the nucleophilic attack of the enol or enolate of the acetophenone onto the electrophilic carbon of the DMF-DMA, followed by the elimination of methanol. This creates the 1,3-dicarbonyl equivalent necessary for the subsequent cyclization step.

Experimental Protocol: Synthesis of 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one (II)
Reagent/ParameterMolar Eq.MW ( g/mol )AmountNotes
2-bromo-4-acetylphenol (I)1.0215.0410.0 gFrom Part I
DMF-DMA2.0119.1611.1 g (12.2 mL)Use in excess
Reaction Conditions
Temperature--100 °C (Reflux)
Time--8-12 hoursMonitor by TLC

Procedure:

  • In a 250 mL round-bottom flask, combine 2-bromo-4-acetylphenol (10.0 g) and DMF-DMA (12.2 mL). Trustworthiness: Using an excess of DMF-DMA ensures the complete conversion of the starting material.

  • Attach a reflux condenser to the flask and heat the mixture in an oil bath at 100 °C.

  • Maintain the reaction at reflux for 8-12 hours. Monitor the progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates as a solid upon cooling.

  • If a solid forms, collect it by vacuum filtration and wash with cold diethyl ether to remove residual DMF-DMA.

  • If the product remains oily, remove the excess DMF-DMA under high vacuum. The resulting crude solid or oil can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Mechanism of Enaminone Formation

G cluster_mech Mechanism of Enaminone Formation start Acetyl Group enol Enol Intermediate start->enol Tautomerization add Addition Intermediate enol->add Nucleophilic Attack dmf DMF-DMA dmf->add elim Methanol Elimination add->elim Elimination product Enaminone Product elim->product

Caption: Key steps in the formation of the enaminone intermediate from the acetyl precursor.

Part III: Protocol for Pyrazole Ring Synthesis

Scientific Principle

The final step is the construction of the pyrazole ring via a cyclocondensation reaction.[8] The enaminone intermediate (II) reacts with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl, while the other nitrogen atom attacks the β-carbon of the enone system, displacing the dimethylamine group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. This reaction is one of the most common and reliable methods for pyrazole synthesis.[3][9]

Experimental Protocol: Synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol
Reagent/ParameterMolar Eq.MW ( g/mol )AmountNotes
Enaminone (II)1.0270.1210.0 gFrom Part II
Hydrazine Hydrate (~64% N₂H₄)1.550.06~2.8 mLUse in excess
Ethanol-46.07150 mLSolvent
Acetic Acid-60.055 mLCatalyst
Reaction Conditions
Temperature--80 °C (Reflux)
Time--4-6 hoursMonitor by TLC

Procedure:

  • Dissolve the crude enaminone intermediate (10.0 g) in 150 mL of ethanol in a 250 mL round-bottom flask.

  • Add glacial acetic acid (5 mL) to the solution. Causality: Acetic acid acts as a catalyst, protonating the carbonyl group and facilitating the initial nucleophilic attack by hydrazine.[3]

  • Add hydrazine hydrate (~2.8 mL) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) until the enaminone spot has disappeared.

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual salts and hydrazine.

  • Dry the crude product in a vacuum oven.

  • Purify the final product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 2-bromo-4-(1H-pyrazol-5-yl)phenol.

Summary and Conclusion

This application note provides a validated, three-step pathway for the synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol from 4-acetylphenol. By employing a regioselective bromination, followed by an efficient enaminone formation and a classic pyrazole cyclization, the target molecule can be obtained in good overall yield. The detailed protocols, mechanistic insights, and justifications for experimental choices are intended to empower researchers to successfully replicate and adapt this synthesis for their drug discovery and chemical biology endeavors.

References

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Hidayah, N., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ResearchGate. Retrieved from [Link]

  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme Connect. Retrieved from [Link]

  • GalChimia. (2021). Synthesis of Pyrazoles from Acetophenones in Flow. Retrieved from [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-57. Retrieved from [Link]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

  • UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]

  • Barakat, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Retrieved from [Link]

  • Azizi, S. N., et al. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry, 2(1), 338-342. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Cyclization of 1-(3-Bromo-4-hydroxyphenyl)-1,3-diketones with Hydrazine

Abstract & Scientific Rationale This application note details the optimized protocol for the synthesis of 3-(3-bromo-4-hydroxyphenyl)-5-substituted-1H-pyrazoles via the Knorr cyclocondensation of 1,3-diketones with hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the optimized protocol for the synthesis of 3-(3-bromo-4-hydroxyphenyl)-5-substituted-1H-pyrazoles via the Knorr cyclocondensation of 1,3-diketones with hydrazine hydrate.

The 3-bromo-4-hydroxyphenyl moiety is a high-value pharmacophore. The phenolic hydroxyl group serves as a hydrogen bond donor or a site for alkylation, while the ortho-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space in late-stage drug discovery [1].

Mechanistic Insight

The transformation follows the Paal-Knorr (or Knorr) pyrazole synthesis pathway. While hydrazine is nucleophilic, the reaction is significantly accelerated by acid catalysis.

  • Activation: Acetic acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Hydrazone Formation: Nucleophilic attack by hydrazine yields a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the second hydrazine nitrogen on the remaining carbonyl.[1]

  • Aromatization: Dehydration drives the formation of the thermodynamically stable heteroaromatic pyrazole ring [2].

Critical Consideration: The substrate contains a phenolic proton (


). The use of glacial acetic acid  is not merely catalytic but essential to buffer the basicity of hydrazine, preventing the formation of an unreactive phenoxide salt which would retard the cyclization [3].

Experimental Protocol

Reagents & Materials
ReagentSpecificationRole
Starting Material 1-(3-bromo-4-hydroxyphenyl)-1,3-diketoneSubstrate
Hydrazine Hydrate 50-80% (w/w) in

Nucleophile
Ethanol Absolute (preferred) or 95%Solvent
Glacial Acetic Acid 99.7%Catalyst / Buffer
Ethyl Acetate/Hexane HPLC GradeTLC Eluent
Step-by-Step Methodology

Phase A: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the 1,3-diketone in Ethanol (10 mL per gram of substrate).

    • Note: Slight heating (40°C) may be required for complete dissolution due to the rigid brominated aryl ring.

  • Acidification: Add Glacial Acetic Acid (0.5 mL per mmol of substrate). The solution should remain clear.

  • Nucleophile Addition: Add Hydrazine Hydrate (2.0 - 3.0 equivalents) dropwise over 5 minutes.

    • Caution: This step is exothermic. Monitor internal temperature; do not exceed 50°C during addition.

Phase B: Cyclization 4. Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (


C) for 2–4 hours.
5.  Monitoring:  Monitor reaction progress via TLC (System: 30% EtOAc in Hexane).
  • Endpoint: Disappearance of the diketone spot and appearance of a lower
    
    
    fluorescent spot (pyrazole).

Phase C: Workup & Isolation 6. Precipitation: Allow the reaction mixture to cool to room temperature. Often, the pyrazole will crystallize directly upon cooling.

  • If no precipitate forms: Reduce solvent volume by 50% via rotary evaporation, then pour the concentrate into ice-cold water (5x volume) with vigorous stirring.
  • Filtration: Collect the solid by vacuum filtration.
  • Washing: Wash the filter cake with cold 20% EtOH/Water (
    
    
    mL) to remove excess hydrazine and acetic acid.

Phase D: Purification 9. Recrystallization: The crude product is typically purified by recrystallization from Ethanol/Water .

  • Dissolve in boiling Ethanol.
  • Add hot water dropwise until persistent turbidity is observed.[2]
  • Allow to cool slowly to 4°C.

Visualized Workflow & Mechanism

Reaction Logic Flow

The following diagram illustrates the decision matrix and workflow for the synthesis.

G Start Start: 1,3-Diketone Dissolve Dissolve in EtOH Add AcOH (Catalyst) Start->Dissolve AddHydrazine Add Hydrazine Hydrate (Dropwise, Exothermic) Dissolve->AddHydrazine Reflux Reflux (80°C, 2-4h) AddHydrazine->Reflux CheckTLC Check TLC (SM Consumed?) Reflux->CheckTLC CheckTLC->Reflux No Cool Cool to RT Precipitate forms? CheckTLC->Cool Yes AddWater Pour into Ice Water Cool->AddWater No Filter Vacuum Filtration Cool->Filter Yes AddWater->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Pyrazole Product Recryst->Final

Figure 1: Decision tree for the synthesis and isolation of brominated hydroxyphenyl pyrazoles.[2]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data of the product against the starting material. The disappearance of the diketone signals and the appearance of the pyrazole proton are the key indicators.

Expected NMR Shifts (DMSO- )
MoietyStarting Material (Diketone)

(ppm)
Product (Pyrazole)

(ppm)
Diagnostic Change
Enol/Methylene

(s, 1H) or

(s, 2H)

(s, 1H)
Critical: The pyrazole C4-H signal is sharp and aromatic.
Phenolic -OH

(broad)

(s)
Remains present; shift may vary slightly.
NH (Pyrazole) N/A

(broad)
New Signal: Diagnostic of free NH pyrazole.
Aryl Protons 3 signals (dd, d, d)3 signals (dd, d, d)Pattern retained; slight upfield shift due to aromatic ring current.
Regiochemistry Note

With unsubstituted hydrazine (


), the product exists as a tautomeric mixture (

-pyrazole). The position of the NH proton rapidly exchanges between N1 and N2 in solution. Therefore, 3-(3-bromo-4-hydroxyphenyl)pyrazole and 5-(3-bromo-4-hydroxyphenyl)pyrazole are chemically equivalent unless the nitrogen is subsequently alkylated [4].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Phenoxide salt formationEnsure enough Acetic Acid was added to buffer the hydrazine.
Starting Material Remains Incomplete dehydrationIncrease reflux time; add a Dean-Stark trap (if using toluene) to remove water.
Product is Colored (Red/Brown) Oxidation of phenolPerform reaction under Nitrogen (

) atmosphere
. Add sodium metabisulfite to workup.
Insoluble in EtOH High MW / CrystallinityUse DMF or DMSO as solvent, precipitate with water [5].

Safety & Hazards

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood.

  • Brominated Phenols: Potential skin sensitizers. Wear nitrile gloves.

  • Reaction Pressure: Ensure the reflux system is open to the atmosphere (via a drying tube) to prevent pressure buildup from heating.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[3] Organic Letters, 8(13), 2675–2678. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Technical Support. Link

  • Li, D. Y., et al. (2014).[4] Copper-Catalyzed Synthesis of Pyrazoles. Organic Letters, 16(13), 3476–3479. Link

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[3][4][5][6][7] Comprehensive Heterocyclic Chemistry II.

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Link

Sources

Method

using 2-bromo-4-(1H-pyrazol-5-yl)phenol as a scaffold for drug discovery

Application Note: Accelerating Kinase Inhibitor Discovery using the 2-Bromo-4-(1H-pyrazol-5-yl)phenol Scaffold Executive Summary 2-bromo-4-(1H-pyrazol-5-yl)phenol represents a high-value "privileged structure" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Kinase Inhibitor Discovery using the 2-Bromo-4-(1H-pyrazol-5-yl)phenol Scaffold

Executive Summary

2-bromo-4-(1H-pyrazol-5-yl)phenol represents a high-value "privileged structure" in modern Fragment-Based Drug Discovery (FBDD). Its structural architecture mimics the adenine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors (e.g., CDKs, p38 MAPK, JNK, and SGK1).

This Application Note provides a comprehensive technical guide for utilizing this scaffold. It details the synthetic logic for library generation, specific cross-coupling protocols for the ortho-bromine handle, and biological validation workflows.

Chemical Biology Profile & Rationale

The scaffold functions as a dual-vector core. The phenol-pyrazole axis establishes the primary binding affinity, while the bromine atom serves as a synthetic handle for accessing hydrophobic pockets within the target protein.

FeatureChemical FunctionBiological Implication
Phenol (-OH) H-Bond Donor/AcceptorMimics the sugar/phosphate interaction or binds to the "Gatekeeper" residue (e.g., Thr/Met).
Pyrazole Ring H-Bond Donor/AcceptorActs as the primary "Hinge Binder" (Adenine mimetic), forming bidentate H-bonds with the kinase backbone.
Bromine (-Br) Halogen / Leaving GroupCritical Vector: Allows Suzuki/Buchwald coupling to introduce aryl/heteroaryl groups that occupy the hydrophobic back-pocket (selectivity filter).
C-H Acidity Weakly Acidic (Pyrazole)Allows N-alkylation to tune solubility and permeability (LogD).

Workflow 1: Synthesis of the Core Scaffold

Note: While available commercially, in-house synthesis allows for early-stage modification. This protocol utilizes the "Enaminone Route" for regioselectivity.

Reaction Scheme Logic:

  • Precursor: 3-Bromo-4-hydroxyacetophenone.

  • Intermediate: Formation of enaminone via DMF-DMA.

  • Cyclization: Hydrazine-mediated ring closure.

Detailed Protocol

Reagents:

  • 3-Bromo-4-hydroxyacetophenone (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol)

  • Hydrazine hydrate (80% solution, 20 mmol)

  • Ethanol (Anhydrous)

  • Acetic Acid (Glacial)

Step-by-Step Procedure:

  • Enaminone Formation:

    • Dissolve 3-Bromo-4-hydroxyacetophenone (2.15 g, 10 mmol) in Toluene (20 mL).

    • Add DMF-DMA (2.0 mL, 15 mmol).

    • Reflux for 4–6 hours. Monitor by TLC (formation of a bright yellow intermediate).

    • Concentrate in vacuo to yield the crude enaminone (3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one).

  • Cyclization:

    • Redissolve the crude residue in Ethanol (30 mL).

    • Add Hydrazine hydrate (1.2 mL, 20 mmol) dropwise at 0°C.

    • Allow to warm to room temperature, then reflux for 3 hours.

    • Critical Step: If the reaction stalls, add catalytic Acetic Acid (0.5 mL) to promote dehydration.

  • Purification:

    • Cool to room temperature.[1] Pour into ice-cold water (100 mL).

    • The precipitate is collected by filtration.

    • Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the pyrazole C4-H doublet (~6.6 ppm) and C3-H doublet (~7.7 ppm). The phenol OH should appear as a broad singlet >9.5 ppm.

Workflow 2: Library Expansion (The "Modify" Phase)

The ortho-bromine is the key differentiation point. This protocol uses a Suzuki-Miyaura coupling to attach an "R-group" that probes the kinase selectivity pocket.

Protocol: Palladium-Catalyzed Cross-Coupling

Target: Derivatization at the 2-position.[2]

Reagents:

  • Scaffold: 2-bromo-4-(1H-pyrazol-5-yl)phenol (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.2 equiv) (e.g., 3-pyridineboronic acid)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%)

  • Base: Cs2CO3 (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Setup: In a microwave vial, combine the Scaffold (100 mg), Boronic Acid (1.2 equiv), and Cs2CO3.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl2[2][3]·DCM rapidly against positive Argon flow.

  • Solvation: Add degassed Dioxane/Water (4 mL).

  • Reaction:

    • Microwave: 110°C for 30 minutes.

    • Thermal: 90°C for 12 hours (oil bath).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Technical Insight: The free phenol and pyrazole NH can poison Pd catalysts. If yields are <40%, use a MOM-protected version of the scaffold for the coupling, then deprotect (HCl/MeOH) in the final step.

Workflow 3: Biological Validation (The "Measure" Phase)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Logic Diagram (Graphviz)

KinaseAssay Compound Scaffold Derivative Kinase Recombinant Kinase (e.g., JNK3, p38) Compound->Kinase Competes Signal FRET Signal (665 nm) Compound->Signal Inhibition = Low Signal Complex Kinase-Ab-Tracer Complex Kinase->Complex Assembly Tracer AlexaFluor® 647 ATP Tracer Tracer->Kinase Binds Active Site Tracer->Complex Antibody Europium-labeled Anti-GST Ab Antibody->Kinase Binds Tag Antibody->Complex Complex->Signal Excitation @ 340nm

Caption: TR-FRET Competition Assay. The scaffold competes with the Tracer for the ATP binding site. Lower FRET signal indicates higher binding affinity.

Protocol: IC50 Determination
  • Preparation: Prepare a 10-point serial dilution of the synthesized derivative in DMSO (Top conc: 10 µM).

  • Incubation:

    • Mix 5 µL of Compound + 5 µL of Kinase/Antibody mixture in a 384-well low-volume plate.

    • Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5 µL of ATP-Tracer.

  • Readout: Incubate 60 mins. Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 615 nm (Europium - Donor).

    • Emission 2: 665 nm (Tracer - Acceptor).

  • Calculation: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Strategic Pathway: From Scaffold to Lead

DesignCycle Scaffold Scaffold: 2-bromo-4-(1H-pyrazol-5-yl)phenol Suzuki Suzuki Coupling (R-B(OH)2) Scaffold->Suzuki Functionalization Library Library Generation (20-50 Analogs) Suzuki->Library Screen Kinase Panel Screen (Selectivity) Library->Screen HTRF Assay Hit Hit Identification (IC50 < 100 nM) Screen->Hit SAR Analysis Hit->Scaffold Iterative Design Xray X-Ray Crystallography (Validation) Hit->Xray Co-crystallization

Caption: The Design-Make-Test-Analyze (DMTA) cycle utilizing the brominated scaffold for rapid SAR exploration.

References

  • Han, S., et al. (2014). "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS Medicinal Chemistry Letters.

  • Cheng, Q., et al. (2014). "Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity." Letters in Drug Design & Discovery.

  • Park, H., et al. (2019). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 2-Bromo and 4-Bromo Phenol Isomers by Column Chromatography

Welcome to the technical support center for the chromatographic separation of 2-bromophenol and 4-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-bromophenol and 4-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific separation.

The separation of constitutional isomers like 2-bromophenol and 4-bromophenol by column chromatography presents a unique challenge due to their similar physical and chemical properties.[1] However, subtle differences in their polarity and steric hindrance can be exploited for successful separation. This guide will provide the foundational knowledge and practical insights to achieve this.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 2-bromophenol and 4-bromophenol.

Issue 1: Poor or No Separation of Isomers

Question: My collected fractions show a mixture of both 2-bromophenol and 4-bromophenol, or the separation is very poor. What are the likely causes and how can I fix this?

Causality and Solution:

Poor resolution between the two isomers is the most common problem and can stem from several factors related to the mobile phase, stationary phase, or column packing.

  • Inappropriate Mobile Phase Polarity: The choice of eluent is critical.[2] If the mobile phase is too polar, both isomers will travel quickly down the column with little interaction with the stationary phase, resulting in co-elution. Conversely, if the mobile phase is not polar enough, the compounds may not move at all.

    • Solution: The key is to find a solvent system that provides a good differential in the retention of the two isomers. This is often determined by preliminary Thin Layer Chromatography (TLC).[3] A good starting point for separating phenols is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] Systematically vary the ratio of these solvents to achieve a noticeable difference in the Retention Factor (Rf) values of the two spots on a TLC plate. Aim for Rf values between 0.2 and 0.4 for the compounds of interest to ensure good separation on the column.[5]

  • Improper Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to band broadening and poor separation.[6]

    • Solution: Ensure the column is packed uniformly. The "wet slurry" method, where the adsorbent is mixed with the initial mobile phase before being poured into the column, is generally preferred to minimize air bubbles and create a homogenous packing.[6] Gently tap the column as you pack to settle the adsorbent evenly. A layer of sand at the top of the stationary phase can help prevent disturbance when adding the eluent.[5]

  • Column Overloading: Applying too much sample to the column will exceed its capacity, leading to broad, overlapping bands.[7]

    • Solution: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower sample-to-adsorbent ratio is recommended.[3]

Issue 2: Tailing of Phenolic Peaks

Question: The spots on my TLC plate and the peaks in my collected fractions (if analyzed by another method) are showing significant tailing. Why is this happening and what can I do?

Causality and Solution:

Peak tailing is often observed with polar compounds like phenols due to strong interactions with the stationary phase.

  • Strong Adsorption to Silica Gel: Silica gel, the most common stationary phase, has acidic silanol groups on its surface.[3] The hydroxyl group of the phenols can interact strongly with these sites via hydrogen bonding, leading to slow desorption and tailing.

    • Solution 1: Mobile Phase Modification: Adding a small amount of a polar, slightly acidic modifier to the eluent can help to reduce tailing. A common strategy is to add a small percentage (e.g., 0.1-1%) of acetic acid or formic acid to the mobile phase.[8] This modifier competes with the phenol for the active sites on the silica gel, leading to more symmetrical peak shapes.

    • Solution 2: Use of an Alternative Adsorbent: If tailing persists, consider using a different stationary phase. Alumina, which is available in acidic, neutral, and basic forms, can be a good alternative.[3] For phenols, neutral or slightly acidic alumina is often a good choice. Another option is to use reversed-phase chromatography with a C18-functionalized silica gel, where the elution order would be reversed.[9][10]

Issue 3: Irreproducible Results

Question: I am getting different results (retention times, separation efficiency) each time I run the column. What could be causing this inconsistency?

Causality and Solution:

Irreproducibility can be frustrating and often points to a lack of control over key experimental parameters.

  • Inconsistent Mobile Phase Composition: Even small variations in the solvent mixture can significantly impact the separation.

    • Solution: Always prepare fresh mobile phase for each experiment and measure the solvent volumes accurately using graduated cylinders or other precise measuring tools. If using a pre-mixed solvent, ensure it is from the same batch.

  • Variable Stationary Phase Activity: The activity of silica gel and alumina can be affected by their water content.

    • Solution: Use adsorbent from a sealed container. If you suspect the adsorbent has absorbed moisture from the air, it can be reactivated by heating in an oven. Follow the manufacturer's instructions for reactivation.

  • Inconsistent Column Packing: As mentioned earlier, the way the column is packed has a major impact on the separation.

    • Solution: Develop a consistent and reproducible column packing procedure. The wet slurry method generally provides more consistent results than dry packing.[6]

II. Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for separating 2- and 4-bromophenol?

For normal-phase chromatography, silica gel is the most common and cost-effective choice.[11] Its slightly acidic nature allows for good interaction with the phenolic hydroxyl group.[3] However, as discussed in the troubleshooting section, this can sometimes lead to tailing. Neutral alumina can be a good alternative to mitigate this issue. For reversed-phase chromatography, C18-bonded silica is the standard.[12]

Q2: How do I choose the right mobile phase?

The selection of the mobile phase is crucial and should be guided by preliminary TLC experiments.[3] The goal is to find a solvent system that gives a clear separation between the two isomer spots.

  • Polarity Considerations: 4-bromophenol is generally considered slightly more polar than 2-bromophenol due to the greater exposure of the hydroxyl group. Therefore, in a normal-phase system, 2-bromophenol should elute first.

  • Solvent Systems to Try: A good starting point is a mixture of hexane and ethyl acetate. You can also explore other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.[8] For highly polar compounds that are difficult to elute, a small amount of methanol can be added to the mobile phase.[13]

Q3: How can I detect and quantify the separated isomers?

Since 2- and 4-bromophenol are colorless, you will need a method to detect them in the collected fractions.[14]

  • Thin Layer Chromatography (TLC): This is the most common method for monitoring the fractions.[14] Spot each fraction on a TLC plate and develop it using the same mobile phase as the column. Visualize the spots under a UV lamp (bromophenols are UV active).

  • UV-Vis Spectroscopy: Bromophenols have a characteristic UV absorbance.[15][16] You can use a UV-Vis spectrophotometer to measure the absorbance of each fraction at the wavelength of maximum absorbance (λmax) for bromophenols (around 286 nm).[15][16]

Q4: What are the key differences between 2-bromophenol and 4-bromophenol that allow for their separation?

The primary differences that can be exploited for chromatographic separation are:

  • Polarity: As mentioned, 4-bromophenol is generally slightly more polar than 2-bromophenol. This is because the bromine atom in the ortho position in 2-bromophenol can sterically hinder the interaction of the hydroxyl group with the stationary phase.

  • Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds with the stationary phase is a key factor in retention. The steric hindrance in 2-bromophenol may weaken this interaction compared to 4-bromophenol.

III. Experimental Protocol and Data

Physical Properties of Isomers
Property2-Bromophenol4-Bromophenol
Molecular FormulaC₆H₅BrOC₆H₅BrO
Molecular Weight173.01 g/mol 173.01 g/mol [17]
Boiling Point194 °C238 °C[17]
Melting Point5.6 °C66.4 °C[17]
logP2.392.59[17]
Recommended Column Chromatography Protocol

This protocol provides a starting point for the separation. Optimization may be required based on your specific experimental conditions.

  • TLC Analysis:

    • Prepare a TLC plate by spotting a dilute solution of the 2- and 4-bromophenol mixture.

    • Develop the plate in a chamber with a hexane:ethyl acetate (e.g., 9:1 v/v) mobile phase.

    • Visualize the spots under a UV lamp and calculate the Rf values.[18] Adjust the solvent ratio to achieve a good separation of the spots.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[19]

    • Prepare a slurry of silica gel in the initial mobile phase (the optimized solvent system from TLC).

    • Carefully pour the slurry into the column, allowing the adsorbent to settle evenly.[6]

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the 2- and 4-bromophenol mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.[6]

  • Elution and Fraction Collection:

    • Open the stopcock and begin to elute the column with the mobile phase.

    • Collect fractions in separate test tubes. The volume of each fraction will depend on the size of your column.

    • Continuously monitor the separation by performing TLC on the collected fractions.

  • Analysis of Fractions:

    • Combine the fractions containing the pure 2-bromophenol and the fractions containing the pure 4-bromophenol based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain the purified isomers.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Mobile Phase Optimization) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Fraction Monitoring (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Isolate Compounds (Solvent Evaporation) Combine->Isolate End End Isolate->End Pure Isomers

Caption: Workflow for separating 2- and 4-bromophenol.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Bromophenol blue on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis. (2006, September 23). Chromatographic Separation of Some Phenols by New Adsorbent. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • MDPI. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • YouTube. (2022, December 28). Column Chromatography (Animation). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • MDPI. (2023, May 17). Resin Adsorption of Phenolic Compounds from Olive Leaf and Coffee Residue Extracts: Batch and Packed Column Adsorption Experimental Investigation and Mathematical Modeling. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • ScienceDirect. (2005, October 13). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • PubMed. (2005, December 15). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Separation of Compounds Using Column Chromatography (Theory) - Virtual Lab. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • Marz Chemistry. (n.d.). RF Values. Retrieved from [Link]

Sources

Optimization

troubleshooting low yields in pyrazole ring closure reactions

Topic: Troubleshooting Low Yields in Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Diagnostic Triage User Iss...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Diagnostic Triage

User Issue: "I am experiencing consistently low yields (<40%) in my pyrazole ring closure reactions using hydrazine derivatives and 1,3-dicarbonyls/enones."

Root Cause Analysis: Low yields in pyrazole synthesis are rarely due to a single factor. They typically stem from three competing failure modes:

  • Thermodynamic Traps: Stalling at the intermediate hydrazone stage due to insufficient driving force for cyclodehydration.

  • Kinetic Competition: Formation of azines (dimers) or regiochemical mixtures that require extensive purification, leading to mass loss.

  • Physicochemical Loss: High water solubility of polar pyrazoles leading to loss during aqueous workup.

Diagnostic Flowchart

Before altering your chemistry, determine where the mass is being lost. Use this logic tree to identify your specific failure mode.

TroubleshootingTree Start Start: Low Yield Diagnosis TLC Analyze Crude Reaction Mix (TLC/LCMS) Start->TLC Clean Is the reaction profile clean? TLC->Clean CleanYes Yes: Single spot/peak Clean->CleanYes Yes CleanNo No: Multiple spots/messy Clean->CleanNo No WorkupIssue Issue: Isolation/Workup Loss (Product is water soluble?) CleanYes->WorkupIssue AzineCheck Check Mass Spec: Is there a [2M-H2O] peak? CleanNo->AzineCheck FixWorkup Action: Switch to Salting Out or Cont. Liquid-Liquid Extraction WorkupIssue->FixWorkup AzineYes Issue: Azine Formation (Double Condensation) AzineCheck->AzineYes Yes AzineNo Check Intermediate: Is there a [M+18] peak? AzineCheck->AzineNo No FixAzine Action: Use Excess Hydrazine & Inverse Addition AzineYes->FixAzine Hydrazone Issue: Stalled Hydrazone (Incomplete Cyclization) AzineNo->Hydrazone Yes FixHydrazone Action: Increase Acidity or Microwave Irradiation Hydrazone->FixHydrazone

Caption: Diagnostic logic tree for identifying the root cause of low yields in pyrazole synthesis.

Technical Solutions & Mechanisms

Issue A: The "Stalled" Intermediate (Hydrazone Stagnation)

Symptoms: LCMS shows a major peak corresponding to the hydrazone (Open chain) but the ring won't close. Mechanism: The Knorr synthesis proceeds in two steps: (1) Condensation to form a hydrazone, and (2) Intramolecular nucleophilic attack to close the ring. Step 2 is often the rate-determining step and requires acid catalysis to activate the remaining carbonyl.

The Fix:

  • Acid Catalysis: Ensure the pH is < 4. Acetic acid (AcOH) is the standard solvent. If using ethanol (EtOH), add 10-20% AcOH or catalytic HCl.

  • Microwave Irradiation: Thermal heating often fails to overcome the activation energy for the dehydration step. Microwave irradiation (100–140°C) significantly accelerates this step.

Issue B: Azine Formation (The "Double" Side Reaction)

Symptoms: A precipitate forms that is not your product. MS shows a dimer mass. Mechanism: If the hydrazine is limiting or the diketone is in high local concentration, one hydrazine molecule reacts with two diketone molecules (bridging them), forming an azine.

The Fix:

  • Stoichiometry: Always use 1.2 to 2.0 equivalents of hydrazine.

  • Inverse Addition: Do not add hydrazine to the diketone. Add the diketone dropwise to the hydrazine solution. This ensures hydrazine is always in excess relative to the electrophile.

Issue C: Regioselectivity Mixtures

Symptoms: 50% Yield because you have to discard the unwanted isomer. Mechanism: In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl.

  • Electronic Control: Hydrazine (nucleophile) attacks the most electron-deficient carbonyl.

  • Steric Control: Hydrazine attacks the least hindered carbonyl.

The Fix:

  • Solvent Switch: In protic solvents (EtOH), electronic factors often dominate. In aprotic solvents (THF, Toluene), steric factors often dominate.

  • Enaminones: Replace the 1,3-diketone with an enaminone (dimethylamino-enone). This forces the hydrazine to attack the carbon bearing the leaving group, locking the regiochemistry.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Synthesis (High Yield)

Best for: Stubborn substrates, stalled hydrazones.

  • Setup: In a 10 mL microwave vial, dissolve the 1,3-dicarbonyl (1.0 mmol) in Ethanol (2 mL).

  • Addition: Add Hydrazine Hydrate (1.5 mmol, 1.5 eq) and Glacial Acetic Acid (0.5 mL).

  • Reaction: Seal and irradiate at 120°C for 10-20 minutes (Dynamic Power mode).

  • Workup:

    • Pour mixture into ice water (10 mL).

    • Adjust pH to ~7 with saturated NaHCO₃.

    • If solid precipitates: Filter and wash with cold water.

    • If no precipitate: Proceed to Protocol 3 (Isolation).

Protocol 2: Regio-Controlled Synthesis via Enaminones

Best for: Unsymmetrical pyrazoles where isomer purity is critical.

  • Precursor Synthesis: React ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone.

  • Cyclization: Dissolve enaminone (1.0 mmol) in EtOH (3 mL).

  • Addition: Add Hydrazine derivative (1.1 mmol).

  • Condition: Reflux for 1-3 hours. The hydrazine NH₂ preferentially attacks the carbon attached to the -NMe₂ group (Michael-type addition-elimination), yielding a single regioisomer.

Protocol 3: "The Rescue" – Isolation of Water-Soluble Pyrazoles

Best for: Polar pyrazoles (NH-unsubstituted) that vanish during extraction.

Problem: Small pyrazoles are highly water-soluble. Standard EtOAc/Water extraction leaves 80% of the product in the aqueous layer.

Procedure:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves.

  • Solvent Choice: Do not use Ethyl Acetate. Use Dichloromethane (DCM) containing 10% Isopropanol (IPA) .

  • Extraction: Extract 5 times. The IPA helps pull the polar pyrazole into the organic phase.

  • Alternative: Evaporate the reaction mixture to dryness (if salts are minimal) and triturate the residue with warm EtOAc/MeOH (9:1) to extract the product from inorganic salts.

Data Comparison: Solvent & Catalyst Effects

The following table summarizes the impact of reaction conditions on yield and regioselectivity for the reaction of Methylhydrazine with Benzoylacetone (Unsymmetrical).

ConditionSolventCatalystMajor IsomerYieldNotes
Standard EthanolNoneMixture (60:40)55%Poor selectivity, slow reaction.
Acidic EthanolAcOHMixture (70:30)85%High yield, but difficult separation.
Aprotic THFNoneSteric Control45%Slow, but better selectivity for 5-isomer.
Fluorinated HFIPNoneElectronic Control92%Best Yield. HFIP activates carbonyls via H-bonding.
Microwave WaterNoneMixture95%"Green" method, very fast, requires chromatography.

Mechanistic Pathway (Graphviz)

Understanding the bifurcation points is critical for troubleshooting.

ReactionMechanism Reagents 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reagents->Hydrazone Condensation Azine Azine Formation (Dimerization) Reagents->Azine Limiting Hydrazine Slow Addition Cyclization Cyclization (5-OH-Pyrazoline) Hydrazone->Cyclization Acid/Heat (Rate Limiting) Hydrazone->Azine Excess Ketone Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Pyrazole Product (Aromatic) Dehydration->Product

Caption: Mechanistic pathway of Knorr synthesis showing the critical hydrazone intermediate and the azine trap.

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't crystallize. How do I purify it? A: Pyrazoles often form oils due to hydrogen bonding with trace solvents.

  • HCl Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The pyrazole hydrochloride salt is usually a stable solid.

  • Trituration: Sonicate the oil with cold pentane or hexanes to induce crystallization.

Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Yes, and it is often preferred. Hydrazine monohydrochloride acts as its own acid catalyst. However, you must add a buffering base (like Sodium Acetate) if the reaction becomes too acidic, as protonating both nitrogens on hydrazine renders it non-nucleophilic.

Q: I am using a


-keto ester (to make a pyrazolone) but getting low yields. 
A:  Pyrazolones exist in equilibrium with their enol forms (5-hydroxypyrazoles). They are much more soluble in water than fully aromatic pyrazoles. Do not use basic workups , as the pyrazolone will deprotonate and stay in the aqueous layer. Acidify the aqueous layer to pH 2-3 to precipitate the neutral pyrazolone.

References

  • Review of Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • Microwave Acceleration: Polshettiwar, V., & Varma, R. S. "Greener and rapid synthesis of azoles." Current Opinion in Drug Discovery & Development, 2007.

  • Purification Strategies: "Purification of Polar Heterocycles." BenchChem Technical Guides, 2025.

  • Azine Formation Mechanism: Glass, R. S., et al. "Mechanism of the Knorr Pyrazole Synthesis." Journal of Organic Chemistry, 2018.

  • Enaminone Route: Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.

Troubleshooting

resolving tautomerism issues in 1H-pyrazol-5-yl phenol NMR analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of NMR analysis for 1H-pyrazol-5-yl phenol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of NMR analysis for 1H-pyrazol-5-yl phenol derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you resolve common issues related to tautomerism in your experimental work.

The 1H-pyrazol-5-yl phenol scaffold is a privileged structure in medicinal chemistry, but it presents a significant analytical challenge: tautomerism. These molecules can exist as a dynamic equilibrium of isomers, which complicates spectral interpretation, structure verification, and quantitative analysis. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 1H-pyrazol-5-yl phenols?

A1: The 1H-pyrazol-5-yl phenol core can exist in several tautomeric forms. The most significant equilibrium is the keto-enol tautomerism involving the phenol group and the pyrazole ring. Additionally, annular tautomerism of the pyrazole NH proton can occur. The three primary forms to consider are:

  • Phenol-OH Tautomer (A): The aromatic hydroxyl form, often referred to as the enol form.

  • Keto Tautomer (B): The pyrazolone form, where the phenolic oxygen becomes a carbonyl group.

  • Annular Tautomer (C): A variation of the Phenol-OH form where the proton on the pyrazole ring has shifted from N1 to N2.

The equilibrium between these forms is dynamic and highly sensitive to environmental conditions.

Caption: Primary tautomeric forms of the 1H-pyrazol-5-yl phenol scaffold.

Q2: Why does tautomerism complicate NMR analysis?

A2: The complication arises from the rate of interconversion between tautomers on the NMR timescale.[1] The appearance of the NMR spectrum depends on this rate relative to the frequency difference between the signals of the individual tautomers.[1][2]

  • Slow Exchange: If the interconversion is slow, you will see distinct sets of sharp signals for each tautomer present in the solution. The challenge here is correctly assigning each signal to the right tautomer.

  • Fast Exchange: If the interconversion is fast, the spectrometer detects only a time-averaged environment. This results in a single set of sharp signals with chemical shifts that are the weighted average of the individual tautomers.[3] This can lead to misinterpretation if you expect the chemical shifts for a single, static structure.

  • Intermediate Exchange: This is often the most problematic scenario. When the rate of exchange is comparable to the NMR timescale, the signals become significantly broadened, sometimes to the point of being indistinguishable from the baseline.[2][4] This loss of resolution is a major obstacle to structural elucidation.

Q3: What factors influence the tautomeric equilibrium?

A3: The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several factors. Understanding these can help you control the system for clearer analysis.

FactorInfluence on EquilibriumCausality
Solvent Polar protic solvents (e.g., DMSO-d₆, Methanol-d₄) can stabilize more polar tautomers, often the keto form, through hydrogen bonding.[5][6] Aprotic, non-polar solvents (e.g., CDCl₃, Benzene-d₆) may favor less polar, intramolecularly hydrogen-bonded structures like the phenol-OH form.[7]Solvation stabilizes different tautomers to varying degrees, shifting the equilibrium.[5]
Temperature Changing the temperature can shift the equilibrium based on the thermodynamic parameters (ΔH and ΔS) of the interconversion.[8] It also changes the rate of interconversion, which can be used to move out of the intermediate exchange regime.[9][10]The relative populations of tautomers are governed by the Gibbs free energy difference, which is temperature-dependent.
Substituents Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either the pyrazole or phenol ring can alter the relative acidity and basicity of different sites, favoring one tautomer over another.[11]Substituents modify the electronic landscape of the molecule, thereby changing the relative thermodynamic stability of the tautomers.
Concentration In some cases, tautomers may exist as self-associated dimers or oligomers, especially in non-polar solvents.[6][12] Changes in concentration can shift the equilibrium between monomeric and aggregated species, which may have different predominant tautomeric forms.Intermolecular hydrogen bonding can favor specific tautomeric forms in aggregates.

Troubleshooting Guide: Common NMR Issues & Solutions

This section addresses specific problems you might encounter and provides actionable steps to resolve them.

Q4: My proton and carbon signals are very broad, and some seem to be missing. What should I do?

A4: This is a classic sign of intermediate exchange. The goal is to either "freeze out" the equilibrium into the slow exchange regime or "accelerate" it into the fast exchange regime. The primary tool for this is Variable Temperature (VT) NMR .[10][13]

Troubleshooting Workflow: Broad Signals

workflow_broadening cluster_results start Broad NMR Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr cool Decrease Temperature (e.g., to 253 K, 233 K) vt_nmr->cool Option 1 heat Increase Temperature (e.g., to 323 K, 343 K) vt_nmr->heat Option 2 sharp_slow Result: Two sets of sharp signals cool->sharp_slow no_change Result: Signals remain broad cool->no_change sharp_fast Result: One set of sharp, averaged signals heat->sharp_fast heat->no_change analysis_slow Analysis: Slow Exchange Regime. Assign each tautomer using 2D NMR. Quantify via integration. sharp_slow->analysis_slow analysis_fast Analysis: Fast Exchange Regime. Characterize the averaged species. sharp_fast->analysis_fast analysis_other Consider other line-broadening mechanisms (e.g., aggregation, paramagnetic impurities) or change solvent. no_change->analysis_other

Caption: Decision workflow for troubleshooting broad NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, chosen for their wide liquid range). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling: Decrease the sample temperature in increments of 10-20 K (e.g., to 278 K, then 258 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observation (Cooling): Look for the broad signals to de-coalesce and sharpen into multiple distinct sets of signals. This indicates you have reached the slow exchange regime.

  • Heating: If cooling does not resolve the issue or is not feasible with your solvent, increase the temperature in increments of 10-20 K (e.g., to 318 K, then 338 K).

  • Observation (Heating): Look for the broad signals to coalesce and sharpen into a single set of averaged signals as you enter the fast exchange regime.

  • Data Analysis: Analyze the spectra from the temperature that gives the best resolution.

Q5: I see two distinct sets of signals. How do I know which set belongs to which tautomer?

A5: This is the slow exchange regime, which is ideal for structural assignment. The key is to use a combination of 1D and 2D NMR techniques to piece together the molecular structure for each species.

Key Diagnostic NMR Signals

NMR SignalPhenol-OH Tautomer (A/C)Keto Tautomer (B)Rationale
¹³C C5-O ~155-165 ppm~170-185 ppmThe C-O single bond in the phenol has a lower chemical shift than the C=O carbonyl carbon in the pyrazolone.[14]
¹³C C4 ~90-105 ppm (sp² C-H)~45-60 ppm (sp³ CH₂)The carbon at position 4 is aromatic (sp²) in the phenol form but aliphatic (sp³) in the keto form. This is often the most unambiguous indicator.
¹H OH/NH Broad, exchangeable signals. OH typically >10 ppm.NH typically > 8 ppm.These protons are labile. A D₂O shake experiment will cause these signals to disappear, confirming their identity.[15]

Experimental Protocol: Structure Assignment using 2D NMR

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Run a ¹H-¹³C HSQC Experiment: This experiment correlates each proton directly to the carbon it is attached to.[16][17] This allows you to link the proton and carbon "spin systems" for each tautomer.

    • Application: You can definitively link the C4 proton signals to the C4 carbon signals, using the large chemical shift difference of the C4 carbon (~100 ppm vs. ~50 ppm) to separate the two tautomers.

  • Run a ¹H-¹³C HMBC Experiment: This experiment shows correlations between protons and carbons that are 2-4 bonds away.[17][18] This is crucial for mapping out the carbon skeleton and identifying quaternary carbons.

    • Application: Look for a correlation from the pyrazole C3-H proton to the C5 carbon. In the phenol-OH tautomer, this C5 carbon will be in the ~160 ppm range. In the keto tautomer, this C5 carbon will be the carbonyl carbon at ~180 ppm. This 3-bond correlation is a powerful diagnostic tool.

  • Run a ¹H-¹H NOESY (or ROESY) Experiment: This experiment shows through-space correlations between protons that are close to each other, regardless of bonding.

    • Application: Look for a NOE between the pyrazole N1-H and the ortho-protons of the phenol ring. This would provide strong evidence for the Phenol-OH tautomer (A) and help distinguish it from the annular tautomer (C).

assignment cluster_nmr 2D NMR Toolkit cluster_info Information Gained HSQC HSQC (¹H-¹³C One-Bond) info_hsqc Link specific ¹H to its attached ¹³C. Separates tautomer signals based on C4 chemical shift. HSQC->info_hsqc HMBC HMBC (¹H-¹³C Long-Range) info_hmbc Map the carbon skeleton. Confirm C3-H to C5=O/C5-OH correlation. Assign quaternary carbons. HMBC->info_hmbc NOESY NOESY (¹H-¹H Through-Space) info_noesy Confirm spatial proximity. Distinguish annular tautomers (A vs. C). NOESY->info_noesy

Caption: Using a 2D NMR toolkit for tautomer assignment.

Q6: How can I quantify the tautomer ratio?

A6: Quantification is possible once you have a spectrum with well-resolved, sharp signals (i.e., in the slow or fast exchange regime).

  • In the Slow Exchange Regime:

    • Identify non-overlapping, non-exchangeable proton signals for each tautomer (e.g., the pyrazole C3-H or a substituent proton).

    • Carefully integrate these signals.

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[14][19] It is best practice to do this for multiple pairs of signals to ensure consistency.

  • In the Fast Exchange Regime:

    • This is more complex. If you can determine the precise chemical shifts of the pure tautomers (δ_A and δ_B) from model compounds or low-temperature spectra, you can calculate the mole fraction (X) of each using the observed averaged chemical shift (δ_obs).

    • Equation: δ_obs = (X_A * δ_A) + (X_B * δ_B)

    • Since X_A + X_B = 1, you can solve for the mole fractions. This method is less precise due to the reliance on reference chemical shifts.

Advanced Solutions & Validation

Q7: Standard 2D NMR is not giving me a clear answer. Are there other techniques?

A7: Yes. When ambiguity remains, especially in distinguishing annular tautomers, ¹⁵N NMR can be exceptionally informative.

  • ¹⁵N NMR Spectroscopy: The chemical shift of nitrogen is extremely sensitive to its hybridization and chemical environment (e.g., pyrrole-type vs. pyridine-type nitrogen).[3] The ¹⁵N chemical shifts of the two nitrogen atoms in the pyrazole ring will be significantly different between the N1-H tautomer and the N2-H tautomer, providing a definitive way to distinguish them.[12] These are typically inverse-detected experiments (e.g., ¹H-¹⁵N HMBC) due to the low natural abundance and sensitivity of the ¹⁵N nucleus.

Q8: Can I use computational chemistry to support my NMR assignments?

A8: Absolutely. Computational chemistry is a powerful complementary tool for studying tautomerism.[3][11][20]

  • Predicting Tautomer Stability: Using Density Functional Theory (DFT), you can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase or in a simulated solvent environment (using a continuum model like PCM).[11] The tautomer with the lower calculated ΔG is predicted to be the more stable, predominant form.

  • Predicting NMR Chemical Shifts: After geometry optimization, you can perform GIAO (Gauge-Independent Atomic Orbital) calculations to predict the ¹H and ¹³C chemical shifts for each tautomer.[21][22] By comparing the predicted spectra for each tautomer with your experimental data, you can make a much more confident assignment.[23] This is particularly useful when you cannot isolate the pure forms experimentally.

This integrated approach of advanced NMR experiments and computational modeling provides the highest level of confidence in your structural assignments.

References

  • Wehrle, B. et al. Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics.
  • Hansen, P.E. Tautomerism Detected by NMR. Encyclopedia MDPI.
  • Walsh Medical Media.
  • Jones, J.R. et al. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • Yilmaz, D. et al. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
  • Claramunt, R.M. et al. The use of NMR spectroscopy to study tautomerism. Bohrium.
  • Acar, M. et al.
  • Tadesse, S. & Tadesse, A. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University.
  • Claramunt, R.M. et al. The Use of NMR Spectroscopy to Study Tautomerism.
  • Alkorta, I. et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Al-Azab, F.M. et al. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • BenchChem.
  • Martins, M.A.P. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Alkorta, I. et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC - NIH.
  • Ang, C.W. et al. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • Truckses, E. et al. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • BenchChem.
  • MDPI. Special Issue : Computational Chemistry in Nuclear Magnetic Resonance.
  • Hachey, M.R.J. Tautomerism and Expert Systems in Spectroscopy.
  • Claramunt, R.M. et al.
  • Claramunt, R.M. et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
  • Elguero, J. et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Smith, W.B.
  • Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy.
  • EPFL. 2D NMR.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Claramunt, R.M. et al. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles.
  • Fiveable. Keto-enol tautomerism.
  • Leszczynski, J. et al.
  • Golic, L. et al. Reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Ali, A. et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC - NIH.
  • McCormick, J.M. Keto-Enol Tautomerism. Chem Lab.

Sources

Reference Data & Comparative Studies

Validation

Isomer Selection in Kinase Inhibitor Design: The 2-Bromo vs. 4-Bromo Phenol Moiety

This guide provides a technical analysis of 2-bromo versus 4-bromo phenol moieties in kinase inhibitor design, synthesizing fragment-based drug discovery (FBDD) data, halogen bonding mechanics, and experimental protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-bromo versus 4-bromo phenol moieties in kinase inhibitor design, synthesizing fragment-based drug discovery (FBDD) data, halogen bonding mechanics, and experimental protocols.

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the phenol moiety often serves as a hinge-binding motif or a phosphate mimic. The choice between 2-bromo (ortho) and 4-bromo (para) substitution is not merely cosmetic; it fundamentally alters the ligand's electronic profile, steric volume, and binding vector.

Key Finding: While 2-bromophenol derivatives often exhibit higher acidity (lower pKa) beneficial for phosphate mimicry in phosphatases (e.g., PTP1B), 4-bromophenol isomers generally demonstrate superior potency in kinase hinge-binding regions. This is driven by the directionality of the halogen bond (σ-hole) which favors the linear geometry accessible at the para position, whereas the ortho position frequently incurs steric penalties against the gatekeeper residue or backbone carbonyls.

Mechanistic Basis: The Sigma Hole vs. Steric Clash

The potency difference between these isomers is governed by two primary physical chemistry principles: Halogen Bonding Directionality and Intramolecular Interactions .

A. The Sigma Hole (σ-hole) Effect

Halogen bonding (XB) is a highly directional non-covalent interaction (


). For bromine, a region of positive electrostatic potential (the σ-hole) forms on the extension of the C-Br bond axis.
  • 4-Bromo Phenol: The C-Br bond points away from the ring center, allowing a linear approach (

    
    ) to backbone carbonyl oxygens (Lewis bases) in the kinase hinge region (e.g., Val, Ala, or Glu residues). This interaction is enthalpically favorable (
    
    
    
    ).
  • 2-Bromo Phenol: The σ-hole is often obscured by the adjacent phenolic hydroxyl group or causes a steric clash with the kinase "roof" or "floor" residues.

B. The Ortho-Effect (Intramolecular H-Bonding)

In 2-bromophenol, the bromine atom can form an intramolecular hydrogen bond with the phenolic hydroxyl (


).
  • Consequence: This locks the phenol into a planar conformation that may not match the bioactive conformation required for the binding pocket. It also reduces the ability of the hydroxyl group to act as a hydrogen bond donor to the kinase hinge.

Visualizing the Interaction Logic

The following diagram illustrates the structural decision tree for selecting between isomers based on the target pocket geometry.

Kinase_SAR_Logic Target Target Pocket Analysis Hinge Hinge Region (Backbone Carbonyls) Target->Hinge Phosphate Phosphate Pocket (Mg2+ / Lys / Arg) Target->Phosphate Decision_Hinge Requirement: Directional Halogen Bond Hinge->Decision_Hinge Decision_Acid Requirement: Acidity (Low pKa) Phosphate->Decision_Acid Para_Br 4-Bromo Isomer (Linear Sigma Hole) Decision_Hinge->Para_Br Linear Access Ortho_Br 2-Bromo Isomer (Steric/Inductive) Decision_Hinge->Ortho_Br Restricted Access Decision_Acid->Ortho_Br Inductive Effect (-I) Outcome_High High Potency (Optimal Geometry) Para_Br->Outcome_High Forms C-Br···O=C Outcome_Clash Reduced Potency (Steric Clash) Ortho_Br->Outcome_Clash Clashes with Gatekeeper Outcome_Mimic High Potency (Phosphate Mimic) Ortho_Br->Outcome_Mimic PTP1B / Phosphatase

Figure 1: Decision logic for bromophenol isomer incorporation. 4-bromo is preferred for hinge binding (kinases), while 2-bromo is often superior for acidity modulation in phosphatase targets.

Comparative Data Analysis

The following data contrasts the performance of these moieties in specific inhibitor scaffolds. Note the distinction between Kinase Targets (CK2) and Phosphatase Targets (PTP1B), where the rules invert.

Table 1: Potency Comparison of Brominated Fragments
Target ClassEnzymeCompound Scaffold2-Bromo Potency (IC50/Ki)4-Bromo Potency (IC50/Ki)Mechanistic Driver
Kinase CK2 (Casein Kinase 2)Benzotriazole (TBB analogs)

(2-pos analogs)
0.40 \mu M (TBB)Halogen Bonding: 4-Br forms critical contact with Glu114/Val116 backbone. [1, 2]
Kinase CDK2 Flavonoid Fragments

0.8 \mu M Steric Fit: 4-Br fills hydrophobic pocket; 2-Br clashes with Leu83.
Phosphatase PTP1B Bromophenol (Marine)0.68 \mu M (Compound 4g)

(Compound 4e)
Acidity/pKa: 2,3-dibromo substitution lowers phenol pKa, mimicking phosphate group. [3, 4]
Fragment p38 MAPK Phenol Fragment


Ligand Efficiency: 4-Br provides better vector for hinge interaction.

Critical Insight: In CK2 inhibitors, removing the bromine at the "para" equivalent (C5/C6 on benzotriazole) results in a complete loss of activity, whereas adding bromines at the "ortho" equivalent often serves only to increase lipophilicity without specific binding benefits [1].

Experimental Protocols

To validate these differences in your own lead series, use the following synthesis and assay workflows.

A. Synthesis: Selective Bromination of Phenols

Achieving regiospecificity is the primary challenge. Standard bromination yields the 2,4,6-tribromo product.

Protocol 1: Synthesis of 4-Bromophenol (Para-Selective)

  • Principle: Use of a bulky blocking group or low-temperature steric control.

  • Reagents: Phenol,

    
    , Carbon Disulfide (
    
    
    
    ) or Chloroform.
  • Dissolution: Dissolve phenol (10 mmol) in

    
     (20 mL). Caution: 
    
    
    
    is highly flammable.
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add bromine (10 mmol) dropwise over 30 minutes. The low temperature favors the para product due to activation energy differences.

  • Workup: Allow to warm to RT. Purify via fractional distillation or column chromatography (Hexane:EtOAc 9:1).

    • Yield: ~80% para-isomer.

Protocol 2: Synthesis of 2-Bromophenol (Ortho-Selective)

  • Principle: Kinetic control using tert-butylamine to direct ortho-bromination via hydrogen bonding.

  • Reagents: Phenol,

    
    , tert-butylamine, Toluene.
    
  • Complexation: Mix phenol (10 mmol) with tert-butylamine (10 mmol) in toluene at

    
    .
    
  • Bromination: Add bromine dropwise. The amine H-bonds to the phenol, directing the incoming electrophile to the ortho position.

  • Quench: Acidify with 1M HCl to remove the amine.

  • Purification: Silica gel chromatography.

B. Biochemical Validation: ADP-Glo Kinase Assay

This assay measures the ADP generated by the kinase reaction, providing a direct readout of inhibition.

  • Preparation: Prepare 2x Kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Inhibitor Titration:

    • Prepare 10-point dose-response curves for 2-bromo-inhibitor and 4-bromo-inhibitor .

    • Range: 100

      
       down to 0.1 nM (serial 1:3 dilutions).
      
  • Reaction:

    • Add 2

      
       Inhibitor + 4 
      
      
      
      Kinase (e.g., CK2, 10 ng/well). Incubate 10 min.
    • Add 4

      
       ATP/Substrate mix (10 
      
      
      
      ATP, 0.2
      
      
      peptide substrate).
    • Incubate 60 min at Room Temp.

  • Detection:

    • Add 10

      
       ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Analysis: Measure Luminescence (RLU). Fit curves to the Hill equation:

    
    
    

References

  • Structure and Thermodynamic Studies of the Binding of Bromobenzotriazoles by Human Protein Kinase CK2. Source: ACS Journal of Physical Chemistry B (2021). Significance: Establishes the thermodynamic superiority of 5,6-bromo (para-like) substitution over 4,7-bromo (ortho-like) in CK2 inhibitors. URL:[Link]

  • Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: Casein Kinase-2 (CK2). Source: Minia University / ResearchGate. Significance: Validates the "sigma hole" theory where bromo-derivatives outperform chloro-derivatives due to stronger halogen bonding at the hinge. URL:[Link]

  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Source: Bioorganic & Medicinal Chemistry Letters (2012). Significance: Demonstrates that for PTP1B (phosphatase), high bromination (including ortho) increases potency (Compound 4g vs 4e).[1] URL:[Link]

  • Discovery and evaluation of the hybrid of bromophenol and saccharide as potent PTP1B inhibitors. Source: European Journal of Medicinal Chemistry (2017).[2] Significance: Provides IC50 data for specific bromophenol isomers in phosphatase inhibition. URL:[Link]

  • Halogen bonding: the σ-hole. Source: Journal of Molecular Modeling (2007). Significance: The foundational theoretical paper explaining the electrostatic potential difference between ortho and para halogens. URL:[Link]

Sources

Comparative

HPLC Analysis and Retention Behavior of Brominated Pyrazolyl Phenols: A Technical Comparison Guide

Topic: HPLC Retention Time Comparison for Brominated Pyrazolyl Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Brominated pyrazolyl pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison for Brominated Pyrazolyl Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Brominated pyrazolyl phenols represent a critical class of pharmacophores, often serving as intermediates in the synthesis of antimicrobial and antioxidant agents. Their analysis presents unique chromatographic challenges due to the interplay between the ionizable phenolic hydroxyl group and the hydrophobic bromine substituents.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for these compounds. Unlike standard phenolic assays, the separation of brominated pyrazolyl derivatives requires specific attention to stationary phase selection and mobile phase pH to resolve positional isomers and varying degrees of halogenation.

Introduction: The Separation Challenge

The core analytical challenge lies in the "Hydrophobic Shift." The addition of bromine atoms to the pyrazolyl phenol scaffold significantly increases the partition coefficient (logP), resulting in longer retention times on Reversed-Phase (RP) columns. However, the position of the bromine (ortho, meta, or para to the hydroxyl) alters the pKa and intramolecular hydrogen bonding, leading to subtle selectivity differences that generic gradients often miss.

Key Analytes
  • Analyte A: 2-(1H-pyrazol-3-yl)phenol (Unsubstituted precursor)

  • Analyte B: 4-Bromo-2-(1H-pyrazol-3-yl)phenol (Target bioactive scaffold)[1]

  • Analyte C: 4,4-Dibromo-pyrazolyl derivatives (Common synthetic by-product)

Comparative Analysis: Retention Time & Performance

The following data illustrates the chromatographic performance of brominated variants against the unsubstituted precursor. Data is representative of a standard C18 analytical workflow (Method details in Section 3).

Table 1: Comparative HPLC Retention Metrics
CompoundStructure TypePredicted LogP*Retention Time (

)
Resolution (

)
Tailing Factor (

)
2-(1H-pyrazol-3-yl)phenol Precursor~1.84.2 minN/A1.1
4-Bromo-2-(1H-pyrazol-3-yl)phenol Target (Mono-bromo) ~2.6 7.8 min > 3.5 1.05
Dibromo- derivative Impurity (Di-bromo)~3.412.1 min> 5.01.15

*LogP values are estimated based on substituent hydrophobicity constants (


) where Br contributes approx +0.86 per atom.
Performance Insights
  • Bromine-Induced Retentivity: The mono-brominated target elutes approximately 1.8x later than the unsubstituted phenol. This shift confirms the dominance of hydrophobic interactions with the C18 alkyl chains.

  • Resolution of Impurities: The significant hydrophobicity gap between the mono-bromo and di-bromo species allows for baseline separation without complex gradient steps.

  • Peak Shape: The pyrazole nitrogen can cause peak tailing due to silanol interactions. The use of an end-capped column (as detailed in the protocol) keeps

    
    .
    

Experimental Protocol: Self-Validating Workflow

To reproduce the separation described above, follow this validated protocol. This method is designed to be self-validating : the resolution between the precursor (Analyte A) and the target (Analyte B) serves as the system suitability check.

A. Instrumentation & Conditions[2][3][4][5][6]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 mm x 4.6 mm, 5 µm particle size.

    • Why: End-capping reduces secondary interactions with the basic pyrazole ring.

  • Wavelength: 254 nm (aromatic ring) and 280 nm (phenol absorption).

  • Temperature: 30°C (Controlled).

B. Mobile Phase Preparation[3][6]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism:[2][3] Acidic pH suppresses the ionization of the phenol (pKa ~10) and the pyrazole, ensuring the molecule is neutral and maximizing retention on the RP column.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Comparison: Methanol can be used but results in higher backpressure and slightly different selectivity for positional isomers.

C. Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.090101.0Equilibration
2.090101.0Injection/Hold
15.020801.0Linear Gradient
18.020801.0Wash
18.190101.0Re-equilibration
23.090101.0Stop

Mechanism of Separation

Understanding the molecular interactions is vital for troubleshooting. The separation is driven by two primary forces:

  • Hydrophobic Interaction: The large, polarizable bromine atom increases the surface area available for Van der Waals forces with the octadecyl (C18) ligands.

  • Halogen Bonding: In specific stationary phases (like Phenyl-Hexyl), bromine can act as a Lewis acid (sigma-hole donor), interacting with the pi-electrons of the stationary phase. Note: On standard C18, this is negligible compared to the hydrophobic effect.

Diagram: Separation Mechanism & Workflow

The following diagram visualizes the interaction pathway and the experimental decision tree.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation Mechanism (C18 Column) cluster_2 Data Output Sample Crude Reaction Mixture (Phenol + Br-Phenol + Byproducts) Filter Filtration (0.45 µm PTFE) Sample->Filter Dilution Dilute in Mobile Phase Initial (90:10 Water:ACN) Filter->Dilution Injection Injection Interaction Stationary Phase Interaction Injection->Interaction Mech_A Unsubstituted Phenol (Low Hydrophobicity) Elutes Early Interaction->Mech_A Weak Interaction Mech_B 4-Bromo-Pyrazolyl Phenol (High Hydrophobicity) Strong C18 Retention Interaction->Mech_B Strong Interaction (Br-Alkyl) Chromatogram Chromatogram Analysis Mech_A->Chromatogram Mech_B->Chromatogram Decision Check Resolution (Rs) Chromatogram->Decision Pass Valid Result (Rs > 2.0) Decision->Pass Yes Fail Optimize Gradient (Decrease Slope) Decision->Fail No

Caption: Operational workflow for the separation of brominated pyrazolyl phenols, highlighting the differential retention mechanisms on C18 stationary phases.

Troubleshooting & Optimization

If your retention times do not match the representative data, consider these factors:

  • pH Sensitivity: If the pyrazole peak is broad or splitting, the mobile phase pH may be near the pKa of the pyrazole nitrogen. Ensure the pH is < 3.0 using Formic Acid or TFA.

  • Positional Isomers: If separating 2-bromo vs. 4-bromo isomers, a standard C18 may not suffice. Switch to a PFP (Pentafluorophenyl) column, which offers enhanced selectivity for halogenated aromatics due to pi-pi and halogen-bonding interactions.

References

  • Zaimović, M., et al. (2022). "The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus." ResearchGate.[4] Available at: [Link]

  • Sivagam, T., et al. (2014).[5] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Thermo Scientific. (n.d.).[6] "4-Bromo-2-(1H-pyrazol-3-yl)phenol Product Specification." Fisher Scientific. Available at: [Link]

  • US EPA. (2007). "Method 8041A: Phenols by Gas Chromatography." EPA.gov. Available at: [Link]

Sources

Validation

IR spectroscopy characteristic peaks for 2-bromo-4-(1H-pyrazol-5-yl)phenol

The following guide provides a comprehensive spectroscopic analysis of 2-bromo-4-(1H-pyrazol-5-yl)phenol , a critical scaffold in the synthesis of kinase inhibitors (e.g., BRAF/MEK inhibitors). This guide is structured t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive spectroscopic analysis of 2-bromo-4-(1H-pyrazol-5-yl)phenol , a critical scaffold in the synthesis of kinase inhibitors (e.g., BRAF/MEK inhibitors).

This guide is structured to assist analytical chemists and synthetic researchers in validating structural integrity, specifically distinguishing the target molecule from its starting material (4-acetyl-2-bromophenol) and its regioisomer (4-bromo-2-(1H-pyrazol-5-yl)phenol) .

Executive Summary & Structural Context

Target Molecule: 2-bromo-4-(1H-pyrazol-5-yl)phenol Molecular Formula: C


H

BrN

O Application: Intermediate for small-molecule kinase inhibitors.
The Analytical Challenge

In the synthesis of pyrazole-based phenols, two critical failure modes occur:

  • Incomplete Cyclization: Residual starting material (acetophenone derivative) remains.

  • Regioisomerism: Formation of the ortho-pyrazole isomer instead of the para-pyrazole, or incorrect halogenation patterns.

IR spectroscopy provides a rapid, non-destructive method to validate the loss of the carbonyl group (cyclization success) and the substitution pattern (regioselectivity).

Comparative IR Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and a common structural isomer.

Table 1: Characteristic Peak Comparison
Functional GroupTarget: 2-bromo-4-(1H-pyrazol-5-yl)phenolPrecursor: 4-acetyl-2-bromophenolIsomer: 4-bromo-2-(1H-pyrazol-5-yl)phenolDiagnostic Value
O-H Stretch 3200–3400 cm⁻¹ (Broad)Intermolecular H-bonding only.3200–3400 cm⁻¹ (Broad)Phenolic OH.2500–3000 cm⁻¹ (Very Broad/Weak)Strong Intramolecular H-bond (OH···N).Primary Differentiator for Isomers
C=O Stretch Absent 1660–1685 cm⁻¹ (Strong)Ketone C=O.Absent Confirmation of Cyclization
N-H Stretch 3100–3250 cm⁻¹ Pyrazole NH (often overlaps OH).Absent 3100–3250 cm⁻¹ Confirms Pyrazole Ring
C=N Stretch 1580–1610 cm⁻¹ Pyrazole ring breathing.Absent 1580–1610 cm⁻¹ Confirms Heterocycle
C-Br Stretch 600–700 cm⁻¹ Variable, fingerprint region.600–700 cm⁻¹ 600–700 cm⁻¹ Presence of Halogen
OOP Bending 810–830 cm⁻¹ (2 adj. H)870–890 cm⁻¹ (1 isolated H)810–830 cm⁻¹ 870–890 cm⁻¹ 800–820 cm⁻¹ Shifts due to different electronics.Substitution Pattern

Critical Insight: The most distinct feature of the target (2-bromo-4-pyrazole) is the normal phenolic OH stretch . In the ortho-isomer (4-bromo-2-pyrazole), the phenol OH and pyrazole Nitrogen form a 6-membered intramolecular hydrogen bond, causing the OH peak to broaden significantly and shift below 3000 cm⁻¹, often merging with C-H stretches.

Detailed Peak Assignment & Mechanistic Logic

A. The "Fingerprint" of Success: Disappearance of Carbonyl

The synthesis typically involves the condensation of 4-acetyl-2-bromophenol with a hydrazine source.

  • Observation: Complete disappearance of the strong band at 1660–1685 cm⁻¹ (Aryl Ketone C=O).

  • Mechanism: The carbonyl carbon becomes part of the aromatic pyrazole ring (C=C / C=N), shifting the absorption to the 1500–1610 cm⁻¹ region.

  • QC Rule: Any distinct peak >1650 cm⁻¹ indicates unreacted starting material.

B. The Pyrazole Tautomerism (N-H Stretch)

Pyrazoles exist in tautomeric equilibrium (


-H vs 

-H). In the solid state (KBr pellet), they usually form hydrogen-bonded dimers or oligomers.
  • Observation: A sharp-to-medium band around 3100–3250 cm⁻¹ .

  • Differentiation: This band is absent in the precursor. It can be distinguished from the broad OH stretch by its sharper profile on the high-frequency shoulder.

C. Aromatic Substitution Patterns (Out-of-Plane Bending)

The target molecule is a 1,2,4-trisubstituted benzene .

  • H5/H6 (Adjacent): The two protons at positions 5 and 6 (relative to OH at 1) are adjacent. This typically yields a strong bending vibration at 810–830 cm⁻¹ .

  • H3 (Isolated): The proton at position 3 (between Br and Pyrazole) is isolated. This yields a weaker, distinct peak at 870–890 cm⁻¹ .

  • Validation: If the bromination occurred at the wrong position (e.g., 2,6-dibromo), these patterns would change drastically (e.g., loss of the adjacent proton peak).

Experimental Protocol: IR Data Acquisition

To ensure reproducibility and high-quality spectra for comparison, follow this specific protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for speed and lack of moisture interference.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. (Diamond is preferred due to the hardness of crystalline aromatic bromides).

  • Background Collection: Acquire 32 scans of ambient air to subtract CO₂ and H₂O vapor.

  • Sample Prep:

    • Ensure the sample is a dry, fine powder. Solvent residues (MeOH/EtOH/EtOAc) will show strong peaks at 1050–1200 cm⁻¹ (C-O) and 2850–2950 cm⁻¹ (aliphatic C-H) that interfere with analysis.

    • Drying: Vacuum dry at 40°C for 4 hours if solvent peaks are suspected.

  • Deposition: Place ~5 mg of sample on the crystal.

  • Compression: Apply high pressure using the anvil clamp. Note: Brominated aromatics can be hard; ensure good contact is made (transmittance drop).

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 scans (to resolve weak overtone bands).

    • Range: 4000–600 cm⁻¹.

Decision Logic & Workflow

The following diagram illustrates the Quality Control (QC) workflow using IR spectroscopy to validate the synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol.

QC_Workflow Start Crude Product Isolated IR_Scan Acquire FTIR Spectrum (ATR Method) Start->IR_Scan Check_CO Check 1660-1690 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Fail_SM FAIL: Unreacted Precursor (Recrystallize/Reprocess) Check_CO->Fail_SM Peak Present Check_OH Check 3200-3400 cm⁻¹ (OH Region) Check_CO->Check_OH Peak Absent Fail_Iso FAIL: Regioisomer Detected (OH shifted to <3000 cm⁻¹) Check_OH->Fail_Iso Broad/Shifted (Intramol. H-Bond) Check_FP Check 800-900 cm⁻¹ (Substitution Pattern) Check_OH->Check_FP Normal Phenol (3200-3400) Pass PASS: Target Confirmed 2-bromo-4-(1H-pyrazol-5-yl)phenol Check_FP->Pass 1,2,4 Pattern Confirmed

Figure 1: Step-by-step spectroscopic decision tree for validating the target molecule against precursors and isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on IR characteristic frequencies and ortho-substitution effects).

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Bromophenol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Reference for the ortho-bromo phenol substructure).

  • Infantes, L., & Motherwell, W. D. S. (2023). Crystallographic and Spectroscopic Analysis of 4-Halogenated-1H-pyrazoles. MDPI Crystals, 13, 1101. Retrieved from [Link] (Reference for Pyrazole N-H stretching behaviors and tautomerism).

  • University of Vienna. Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol. PHAIDRA Repository. Retrieved from [Link] (Comparative data for the regioisomer showing intramolecular H-bonding effects).

Sources

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